N,N-Dimethyl-N'-ethylethylenediamine
Description
Properties
IUPAC Name |
N-ethyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSKTSWPYTNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059560 | |
| Record name | 2-Ethylaminoethyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-83-1 | |
| Record name | N,N-Dimethyl-N′-ethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylaminoethyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylaminoethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-Dimethyl-N'-ethylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73R4AJ22P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
N,N-Dimethyl-N'-ethylethylenediamine CAS number and properties
An In-depth Technical Guide to N,N-Dimethyl-N'-ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-N'-ethylethylenediamine, with the CAS number 123-83-1, is a versatile diamine derivative that serves as a crucial building block and reagent in various chemical and pharmaceutical applications. Its unique structure, featuring both a dimethylated and an ethylated nitrogen atom on an ethylenediamine backbone, imparts specific properties that make it a valuable ligand in coordination chemistry, a catalyst in organic synthesis, and an intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications, and detailed experimental protocols.
Chemical and Physical Properties
N,N-Dimethyl-N'-ethylethylenediamine is a clear, colorless to slightly yellow liquid with a characteristic amine odor.[1] It is soluble in water and many organic solvents.[1][2] The key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 123-83-1 | [1][3][4][5] |
| Molecular Formula | C₆H₁₆N₂ | [1][3][4] |
| Molecular Weight | 116.20 g/mol | [3][4] |
| Boiling Point | 134-135 °C | [5] |
| Density | 0.738 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4222 | [5] |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| pKa | 10.34 ± 0.19 (Predicted) | [1] |
Safety and Handling
N,N-Dimethyl-N'-ethylethylenediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][6] Proper personal protective equipment (PPE), including faceshields, gloves, and suitable respirators, should be used when handling this chemical. It should be stored in a well-ventilated, cool, and dark place, away from heat, sparks, and open flames.[1][6]
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Flammable liquids (Category 3) | 🔥 | H226: Flammable liquid and vapour. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][6] |
| Skin corrosion (Category 1B) | corrosive | H314: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Core Applications
The bifunctional nature of N,N-Dimethyl-N'-ethylethylenediamine makes it a valuable compound in several fields.
Coordination Chemistry
As a bidentate ligand, it readily forms stable complexes with various transition metals. These metal complexes can be utilized as catalysts in a range of organic reactions.[3] The steric and electronic properties of the ligand, influenced by the different substituents on the nitrogen atoms, can be fine-tuned to modulate the reactivity and selectivity of the metallic center.
Organic Synthesis
In organic synthesis, this compound can act as a base or a nucleophile. It participates in reactions such as alkylations, acylations, and condensations.[1] It is also used as a catalyst for specific transformations, including olefin aziridination.[5]
Polymer Chemistry
N,N-Dimethyl-N'-ethylethylenediamine and similar diamines are employed as curing agents for epoxy resins and as stabilizers in polymerization processes.[3][7] The diamine crosslinks the polymer chains, enhancing the mechanical strength and thermal stability of the resulting material.
Drug Development
This diamine serves as a key intermediate in the synthesis of various pharmaceuticals.[3][7] Its structure can be incorporated into larger molecules to introduce basic nitrogen centers, which can be crucial for modulating properties like solubility and bioavailability of an active pharmaceutical ingredient.
Experimental Protocols
Synthesis of N,N-Dimethyl-N'-ethylethylenediamine
A common method for the preparation of N,N-Dimethyl-N'-ethylethylenediamine involves the reaction of ethylamine with 2-chloroethyldimethylamine.
-
Reactants: Ethylamine, 2-Chloroethyldimethylamine.
-
Procedure: A detailed synthetic route can be found in various chemical literature. Generally, the reaction involves the nucleophilic substitution of the chlorine atom by the primary amine group of ethylamine. The reaction is typically carried out in a suitable solvent and may require heating. Post-reaction workup involves neutralization, extraction, and purification by distillation to obtain the final product.
General Protocol for Use as a Ligand in a Copper-Catalyzed Cross-Coupling Reaction
This protocol describes a general workflow for using N,N-Dimethyl-N'-ethylethylenediamine as a ligand in a copper-catalyzed reaction, a common application.
-
Reaction Setup: An oven-dried reaction vessel is charged with the aryl halide substrate, the coupling partner, a cesium carbonate base, and a copper(I) iodide catalyst.
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) multiple times to remove oxygen.
-
Reagent Addition: N,N-Dimethyl-N'-ethylethylenediamine (as the ligand) and a suitable dry solvent (e.g., 1,4-dioxane) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-110 °C) and stirred vigorously for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Purification: The mixture is cooled to room temperature, filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired coupled product.
Visualizations
Caption: Synthesis of N,N-Dimethyl-N'-ethylethylenediamine.
Caption: Role as a bidentate ligand in metal coordination.
Caption: Application workflow in various scientific fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 3. N,N-Dimethyl-N'-ethylethylenediamine | 123-83-1 | Benchchem [benchchem.com]
- 4. N,N-Dimethyl-N'-ethylethylenediamine - Amerigo Scientific [amerigoscientific.com]
- 5. N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE | 123-83-1 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-N'-ethylethylenediamine from Ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing N,N-Dimethyl-N'-ethylethylenediamine from ethylenediamine. The document details plausible reaction pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.
Introduction
N,N-Dimethyl-N'-ethylethylenediamine is an unsymmetrically substituted ethylenediamine derivative of interest in various chemical applications, including as a ligand in coordination chemistry and as a building block in the synthesis of pharmacologically active molecules. Its structural features, combining both dimethylamino and ethylamino functionalities, make it a versatile intermediate. This guide focuses on practical and efficient laboratory-scale synthetic approaches starting from the readily available precursor, ethylenediamine.
Proposed Synthetic Pathways
The direct, selective synthesis of N,N-Dimethyl-N'-ethylethylenediamine from ethylenediamine in a single step is challenging due to the difficulty in controlling the regioselectivity of the alkylation on the two nitrogen atoms. A more rational and controllable approach involves a two-step synthesis. This strategy focuses on the initial preparation of a monosubstituted or disubstituted ethylenediamine intermediate, followed by a second alkylation step to introduce the remaining alkyl groups.
Two primary stepwise pathways are proposed:
-
Pathway A: Synthesis via an N,N-dimethylethylenediamine intermediate.
-
Pathway B: Synthesis via an N-ethylethylenediamine intermediate.
These pathways are illustrated in the logical relationship diagram below.
Caption: Proposed synthetic pathways for N,N-Dimethyl-N'-ethylethylenediamine.
Experimental Protocols and Data
This section provides detailed experimental procedures for the proposed synthetic pathways. The quantitative data is summarized in tables for clarity and comparison.
Pathway A: Via N,N-Dimethylethylenediamine Intermediate
This pathway involves the initial dimethylation of one of the amino groups of ethylenediamine, followed by the ethylation of the remaining primary amino group.
The synthesis of N,N-dimethylethylenediamine can be achieved through reductive amination of ethylenediamine with formaldehyde.
Experimental Protocol:
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add a solution of formaldehyde (2.0-2.2 eq) dropwise at 0-5 °C.
-
The resulting imine or aminal intermediate is then reduced in situ. For catalytic hydrogenation, a catalyst such as Pd/C or PtO₂ is added, and the mixture is hydrogenated under a hydrogen atmosphere.
-
Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be added portion-wise at a controlled temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation.
| Parameter | Value | Reference |
| Reactants | Ethylenediamine, Formaldehyde | General Reductive Amination |
| Reducing Agent | H₂/Pd/C or NaBH₃CN | [1] |
| Solvent | Methanol | [2] |
| Temperature | 0-25 °C | [2] |
| Reaction Time | 4-24 hours | Varies with reducing agent |
| Reported Yield | 70-85% | Estimated from similar reactions |
Table 1: Reaction parameters for the synthesis of N,N-Dimethylethylenediamine.
The second step involves the reductive amination of N,N-dimethylethylenediamine with acetaldehyde.
Experimental Protocol:
-
Dissolve N,N-dimethylethylenediamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add acetaldehyde (1.0-1.2 eq) dropwise to the solution at a low temperature (0-5 °C).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
After completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
| Parameter | Value | Reference |
| Reactants | N,N-Dimethylethylenediamine, Acetaldehyde | General Reductive Amination |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | [1] |
| Solvent | Methanol or Dichloroethane | [2] |
| Temperature | 0-25 °C | [2] |
| Reaction Time | 6-18 hours | Estimated |
| Expected Yield | 65-80% | Estimated from similar reactions |
Table 2: Reaction parameters for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine from N,N-Dimethylethylenediamine.
Pathway B: Via N-Ethylethylenediamine Intermediate
This alternative pathway begins with the mono-ethylation of ethylenediamine, followed by dimethylation of the remaining primary amino group.
The synthesis of N-ethylethylenediamine can be accomplished via reductive amination of ethylenediamine with acetaldehyde.
Experimental Protocol:
-
Follow the general procedure for reductive amination as described in Step A1, substituting formaldehyde with acetaldehyde (1.0-1.1 eq).
-
Careful control of the stoichiometry of acetaldehyde is crucial to minimize the formation of the symmetrically disubstituted product, N,N'-diethylethylenediamine.
-
Purify the product by fractional distillation.
| Parameter | Value | Reference |
| Reactants | Ethylenediamine, Acetaldehyde | General Reductive Amination |
| Reducing Agent | H₂/Pd/C or NaBH₃CN | [1] |
| Solvent | Methanol | [2] |
| Temperature | 0-25 °C | [2] |
| Reaction Time | 4-24 hours | Varies with reducing agent |
| Reported Yield | 60-75% | Estimated from similar reactions |
Table 3: Reaction parameters for the synthesis of N-Ethylethylenediamine.
The final step in this pathway is the dimethylation of the primary amino group of N-ethylethylenediamine using the Eschweiler-Clarke reaction.[3][4] This reaction is a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid.[3][4]
Experimental Protocol:
-
To a flask containing N-ethylethylenediamine (1.0 eq), add formic acid (2.5-3.0 eq) followed by an aqueous solution of formaldehyde (2.2-2.5 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature until the effervescence of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and basify with a strong base such as sodium hydroxide to a pH > 12.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product by fractional distillation.
| Parameter | Value | Reference |
| Reactants | N-Ethylethylenediamine, Formaldehyde, Formic Acid | [3][4] |
| Solvent | Formic Acid (reagent and solvent) | [3] |
| Temperature | 80-100 °C | [3] |
| Reaction Time | 4-12 hours | [3] |
| Expected Yield | 75-90% | [5] |
Table 4: Reaction parameters for the Eschweiler-Clarke methylation of N-Ethylethylenediamine.
Purification and Characterization
Purification
The final product, N,N-Dimethyl-N'-ethylethylenediamine, is a liquid at room temperature and can be purified by fractional distillation under reduced pressure .[3] It is important to use a dry distillation apparatus and an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture and carbon dioxide.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | |
| Molecular Weight | 116.21 g/mol | |
| Boiling Point | 134-135 °C | |
| Density | 0.738 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4222 |
Table 5: Physical properties of N,N-Dimethyl-N'-ethylethylenediamine.
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the ethyl group (triplet and quartet), the N,N-dimethyl group (singlet), and the methylene protons of the ethylenediamine backbone (multiplets).
-
¹³C NMR (CDCl₃): Resonances are expected for the two methyl carbons of the dimethylamino group, the two carbons of the ethyl group, and the two methylene carbons of the ethylenediamine bridge.
-
Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) at m/z 116, along with characteristic fragmentation patterns for diamines.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N,N-Dimethyl-N'-ethylethylenediamine.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of N,N-Dimethyl-N'-ethylethylenediamine from ethylenediamine is most effectively achieved through a stepwise approach. Both pathways presented, via either an N,N-dimethylethylenediamine or an N-ethylethylenediamine intermediate, offer viable routes. The choice of pathway may depend on the availability of reagents, ease of purification of the intermediate, and desired overall yield. The provided experimental protocols and data serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful control of reaction conditions and rigorous purification are essential to obtain the target compound in high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. SA516371832B1 - Method for the distillative purification of ethylenediamine (eda) - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE | 123-83-1 [chemicalbook.com]
N,N-Dimethyl-N'-ethylethylenediamine chemical structure and IUPAC name
An In-depth Technical Guide to N,N-Dimethyl-N'-ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of N,N-Dimethyl-N'-ethylethylenediamine, a versatile diamine ligand of interest in coordination chemistry and catalysis.
Chemical Structure and IUPAC Name
N,N-Dimethyl-N'-ethylethylenediamine is a substituted ethylenediamine with both secondary and tertiary amine functionalities.
-
Common Name: N,N-Dimethyl-N'-ethylethylenediamine
-
IUPAC Name: N'-ethyl-N,N-dimethylethane-1,2-diamine[1]
-
CAS Number: 123-83-1[1]
-
Molecular Formula: C₆H₁₆N₂[1]
-
Chemical Structure: (CH₃)₂N–CH₂CH₂–NH–CH₂CH₃
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of N,N-Dimethyl-N'-ethylethylenediamine is presented below. This data is crucial for its application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 116.20 g/mol | [1] |
| Boiling Point | 134-135 °C | [1] |
| Density | 0.738 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4222 | [1] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [1] |
Table 2: Spectroscopic Data
| Technique | Data |
| Mass Spectrometry (EI) | The electron ionization mass spectrum is available through the NIST WebBook.[1] |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available through the NIST WebBook. |
Experimental Protocols
Synthesis of N,N-Dimethyl-N'-ethylethylenediamine
Reductive Amination Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Application in Copper-Catalyzed Cross-Coupling Reactions
N,N-Dimethyl-N'-ethylethylenediamine and similar diamines are effective ligands in copper-catalyzed reactions, such as N-arylation. The following is a general protocol for a copper-diamine catalyzed N-arylation of an imidazole, illustrating the utility of this class of compounds.
General Protocol for Copper-Diamine-Catalyzed N-Arylation:
-
Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI) (e.g., 0.05 mmol), the diamine ligand (e.g., N,N-Dimethyl-N'-ethylethylenediamine, 0.1 mmol), a base such as potassium phosphate (K₃PO₄) (2.0 mmol), and the imidazole (1.2 mmol).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous dioxane (1.0 mL) and the aryl halide (1.0 mmol) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring for the required time (typically monitored by TLC or GC).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the N-arylated imidazole.[2]
Visualizations
Synthesis Workflow: Reductive Amination
The following diagram illustrates the general workflow for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine via reductive amination.
Caption: Workflow for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine.
Catalytic Cycle: Copper-Catalyzed N-Arylation
This diagram outlines a plausible catalytic cycle for the copper-catalyzed N-arylation of an amine using a diamine ligand.
Caption: Plausible catalytic cycle for copper-catalyzed N-arylation.
References
An In-depth Technical Guide to the Solubility of N,N-Dimethyl-N'-ethylethylenediamine in Organic Solvents
Introduction to N,N-Dimethyl-N'-ethylethylenediamine
Predicted Qualitative Solubility
Based on the principle of "like dissolves like," the solubility of N,N-Dimethyl-N'-ethylethylenediamine can be predicted in a range of organic solvents. The molecule has both polar (amine groups) and non-polar (alkyl chains) characteristics.
Table 1: Predicted Qualitative Solubility of N,N-Dimethyl-N'-ethylethylenediamine in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | Capable of hydrogen bonding with the amine groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High / Miscible | The polarity of the solvent can interact with the polar amine groups. |
| Non-polar | Hexane, Toluene, Benzene | Moderate to Low | The non-polar alkyl chains of the solute will interact with the non-polar solvent, but the polar amine groups may limit solubility. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents can interact with the amine groups, and similar diamines show high solubility.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the secondary amine proton. |
Experimental Protocol for Quantitative Solubility Determination
This section outlines a generalized and robust methodology for the quantitative determination of the solubility of a liquid amine like N,N-Dimethyl-N'-ethylethylenediamine in an organic solvent.
Objective: To determine the saturation solubility of N,N-Dimethyl-N'-ethylethylenediamine in a specific organic solvent at a controlled temperature.
Materials:
-
N,N-Dimethyl-N'-ethylethylenediamine (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Calibrated pipettes and syringes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of N,N-Dimethyl-N'-ethylethylenediamine to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of an undissolved phase is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved phase to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the undissolved layer.
-
Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any suspended micro-droplets of the undissolved amine.
-
Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis (using GC-FID as an example):
-
Calibration:
-
Prepare a series of standard solutions of N,N-Dimethyl-N'-ethylethylenediamine in the chosen solvent at known concentrations.
-
Inject a fixed volume of each standard into the GC-FID to generate a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the same fixed volume of the diluted sample into the GC-FID under the same conditions as the standards.
-
Record the peak area corresponding to N,N-Dimethyl-N'-ethylethylenediamine.
-
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of N,N-Dimethyl-N'-ethylethylenediamine in the diluted sample.
-
Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), grams per liter of solution (g/L), or molarity (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N,N-Dimethyl-N'-ethylethylenediamine.
Caption: A flowchart of the experimental procedure for determining solubility.
Conclusion
References
N,N-Dimethyl-N'-ethylethylenediamine safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of N,N-Dimethyl-N'-ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethyl-N'-ethylethylenediamine, a chemical intermediate used in various research and development applications. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental work.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe laboratory practices.
Table 1: Physical and Chemical Properties of N,N-Dimethyl-N'-ethylethylenediamine
| Property | Value |
| Molecular Formula | C6H16N2[1] |
| Molecular Weight | 116.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 134-135 °C[1] |
| Density | 0.738 g/mL at 25 °C[1] |
| Flash Point | 24 °C (75.2 °F) - closed cup[1] |
| Autoignition Temperature | 225 °C (437 °F)[3] |
| Solubility | Slightly soluble in water[2] |
| Refractive Index | n20/D 1.4222[1] |
Hazard Identification and Classification
N,N-Dimethyl-N'-ethylethylenediamine is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][4][5] |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[1][4][5] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[4] |
Signal Word: Danger[1]
Primary Hazards:
-
Flammability: The low flash point indicates that this chemical can be easily ignited at room temperature. Vapors are heavier than air and may travel to an ignition source and flash back.[2][4]
-
Corrosivity: Direct contact can cause severe burns to the skin and eyes, potentially leading to permanent damage.[4][5][7]
-
Toxicity: The substance is harmful if ingested or absorbed through the skin.[6][7] Inhalation of vapors may cause respiratory tract irritation and chemical burns.[4][7]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize exposure and prevent accidents. The following workflow outlines the critical steps for safely handling N,N-Dimethyl-N'-ethylethylenediamine.
Caption: Standard operating procedure for handling N,N-Dimethyl-N'-ethylethylenediamine.
Key Handling Precautions:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[5][7]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][8]
-
All metal parts of the equipment must be grounded to prevent static electricity discharge.[8]
-
Avoid all personal contact, including inhalation of vapors.[5]
Storage Requirements:
-
Keep containers tightly closed.[8]
-
Store in a designated flammables and corrosives area.[8]
-
Protect from sunlight and moisture, as the material is hygroscopic.[3][7]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin contact, eye damage, and respiratory irritation.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye and Face | Chemical splash goggles and a face shield.[9] | Protects against splashes and vapors. |
| Hand | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile).[9] | Prevents skin contact and chemical burns. |
| Body | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[9] | Protects skin from accidental spills. |
| Respiratory | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK EN14387) should be used in poorly ventilated areas or when vapors are likely to be generated.[1][9] | Prevents respiratory tract irritation from inhalation of vapors. |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
Experimental Protocol: First Aid for Exposure
-
General Advice: Move the victim out of the danger area to fresh air.[4][10] Seek immediate medical attention in all cases of doubt or when symptoms persist.[4] Ensure medical personnel are aware of the material involved.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][7][10] Remove contact lenses if present and easy to do. Continue rinsing and get medical aid immediately.[4][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][7] Wash the affected area with soap and water.[5] Seek immediate medical attention.[7]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[4]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, administer oxygen.[10] If not breathing, give artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.[3][7]
Spill and Leak Procedures
Experimental Protocol: Spill Containment and Cleanup
-
Isolate and Ventilate: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[2] Ensure adequate ventilation.
-
Containment: Stop the leak if it can be done without risk.[2] Prevent the spill from entering waterways, sewers, basements, or confined areas.[2] A vapor-suppressing foam may be used to reduce vapors.[2]
-
Absorption: Absorb the spill with inert, non-combustible material such as earth, sand, or vermiculite.[2][7]
-
Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed, and labeled container for disposal.[2][7]
-
Decontamination: Clean the spill area thoroughly. Do not flush residues into the sewer system.[8]
-
Personal Protection: Ensure all personnel involved in the cleanup are wearing the appropriate PPE.
Stability and Reactivity
-
Reactivity: This substance can react exothermically with acids.[2] It may also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[2]
-
Chemical Stability: The material is stable under normal storage conditions but is hygroscopic (absorbs moisture from the air).[3][7]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, sources of ignition, and exposure to moist air or water.[3][8]
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[3]
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
References
- 1. N,N-Dimethyl-N -ethylethylenediamine 98 123-83-1 [sigmaaldrich.com]
- 2. N,N-DIETHYLETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of N,N-Dimethyl-N'-ethylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethyl-N'-ethylethylenediamine (CAS No. 123-83-1), a compound of interest in various chemical and pharmaceutical research domains. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for researchers. Detailed experimental protocols and a visual representation of the general spectroscopic workflow are included to facilitate understanding and replication.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for N,N-Dimethyl-N'-ethylethylenediamine.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.65 | t | 2H | -CH₂-N(CH₃)₂ |
| 2.58 | q | 2H | -CH₂-NH- |
| 2.45 | s | 6H | -N(CH₃)₂ |
| 1.05 | t | 3H | -CH₂-CH₃ |
| 1.00 (broad) | s | 1H | -NH- |
Disclaimer: Data is predicted using online spectral database simulators and may differ from experimental values.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 57.5 | -CH₂-N(CH₃)₂ |
| 49.0 | -CH₂-NH- |
| 45.5 | -N(CH₃)₂ |
| 42.0 | -NH-CH₂- |
| 15.0 | -CH₃ |
Disclaimer: Data is predicted using online spectral database simulators and may differ from experimental values.
Table 3: IR Spectroscopic Data (Experimental)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Weak, Sharp | N-H Stretch |
| 2965 | Strong | C-H Stretch (asymmetric) |
| 2930 | Strong | C-H Stretch (symmetric) |
| 2860 | Medium | C-H Stretch |
| 2815 | Medium | C-H Stretch (N-CH₃) |
| 1460 | Medium | C-H Bend |
| 1120 | Medium | C-N Stretch |
| 830 | Medium, Broad | N-H Wag |
Source: NIST Chemistry WebBook, condensed phase spectrum.
Table 4: Mass Spectrometry Data (Experimental)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 116 | 5 | [M]⁺ (Molecular Ion) |
| 101 | 15 | [M - CH₃]⁺ |
| 86 | 80 | [M - C₂H₅]⁺ |
| 71 | 100 | [M - C₂H₅N]⁺ |
| 58 | 95 | [CH₂=N(CH₃)₂]⁺ |
| 44 | 40 | [C₂H₅NH]⁺ |
Source: NIST Chemistry WebBook, electron ionization.
Experimental Protocols
While specific experimental parameters for the acquisition of the presented data for N,N-Dimethyl-N'-ethylethylenediamine are not publicly available, the following general protocols for spectroscopic analysis of liquid amines are widely accepted and serve as a reliable guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of N,N-Dimethyl-N'-ethylethylenediamine would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of an internal standard such as tetramethylsilane (TMS). The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range for organic molecules. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, with a larger number of scans and a longer relaxation delay often required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum of liquid N,N-Dimethyl-N'-ethylethylenediamine can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
For a volatile liquid amine like N,N-Dimethyl-N'-ethylethylenediamine, Electron Ionization (EI) is a common mass spectrometry technique. The sample would be introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly via a heated inlet system. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N,N-Dimethyl-N'-ethylethylenediamine.
Caption: General workflow for spectroscopic analysis.
reaction mechanism of N,N-Dimethyl-N'-ethylethylenediamine with metal salts
An In-depth Technical Guide on the Reaction Mechanism of N,N-Dimethyl-N'-ethylethylenediamine with Metal Salts
Introduction
N,N-Dimethyl-N'-ethylethylenediamine, an unsymmetrical substituted ethylenediamine, serves as a versatile bidentate ligand in coordination chemistry.[1][2] Its structure, featuring both a tertiary and a secondary amine group, allows it to form stable five-membered chelate rings with a variety of metal ions.[2] The differing steric and electronic environments of its two nitrogen donor atoms influence the geometry, stability, and reactivity of the resulting metal complexes.[2] This technical guide provides a comprehensive overview of the , detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying processes. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Core Reaction Mechanism
The fundamental reaction between N,N-Dimethyl-N'-ethylethylenediamine and a metal salt in solution is a ligand substitution or coordination reaction. The ligand acts as a Lewis base, donating lone pairs of electrons from its two nitrogen atoms to a central metal ion, which acts as a Lewis acid. This process typically involves the displacement of weakly bound solvent molecules from the metal's coordination sphere.
The primary driving force for this reaction is the chelate effect . The formation of a stable five-membered ring by the bidentate ligand and the metal ion is entropically more favorable than the coordination of two separate monodentate ligands. This increased stability is a hallmark of complexes formed with multidentate ligands like ethylenediamines.[3]
The general reaction can be represented as: [M(S)n]^x+ + L → [M(S)n-2L]^x+ + 2S Where:
-
M is the metal ion
-
S is a solvent molecule
-
L is the N,N-Dimethyl-N'-ethylethylenediamine ligand
-
n is the coordination number of the metal
-
x+ is the charge of the metal ion
The stereochemistry and final structure of the complex are influenced by several factors, including the nature of the metal ion, its oxidation state, the counter-anion from the metal salt, and the steric hindrance imposed by the methyl and ethyl groups on the ligand.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of these metal complexes. The following are generalized protocols based on established procedures for similar coordination compounds.
Protocol 1: General Synthesis of a Metal Complex
This protocol describes a common method for synthesizing a metal complex of N,N-Dimethyl-N'-ethylethylenediamine.
-
Preparation of Solutions :
-
Reaction :
-
Slowly add the ligand solution dropwise to the stirred metal salt solution at room temperature.[2]
-
A color change and/or the formation of a precipitate often indicates complex formation.[8]
-
Continue stirring the reaction mixture for a period of 1 to 3 hours to ensure the reaction goes to completion.[2] Gentle heating can be applied if necessary.
-
-
Isolation and Purification :
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the reaction solvent to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether to facilitate drying.[2]
-
Dry the final product in a desiccator over a suitable drying agent. For single crystals suitable for X-ray diffraction, recrystallization from an appropriate solvent or slow evaporation of the reaction mixture may be employed.[5]
-
Protocol 2: Characterization Techniques
-
Infrared (IR) Spectroscopy : Performed on solid samples to identify key functional groups and confirm the coordination of the ligand to the metal. Shifts in the N-H stretching and bending frequencies upon coordination are indicative of complex formation.
-
UV-Visible (UV-Vis) Spectroscopy : Used to study the electronic properties of the complexes in solution. For transition metal complexes, d-d electronic transitions provide information about the coordination geometry around the metal center.[5][8]
-
Single-Crystal X-ray Diffraction : This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.[5][8][9]
-
Potentiometric Titration : Used to determine the stability constants of the metal complexes in solution, providing a quantitative measure of the strength of the metal-ligand interaction.[4][10][11]
Data Presentation
Quantitative data from structural and stability studies are summarized below.
Table 1: Selected Crystallographic Data for a Representative Copper(II) Complex
The structure of a dicationic copper(II) complex with two N,N-dimethylethylenediamine ligands, trans---INVALID-LINK--₂, reveals a distorted square pyramidal geometry.[8]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | C2/c | [8] |
| Coordination Geometry | Distorted Square Pyramidal | [8] |
| Trigonal Index (τ) | 0.274 | [8] |
| Selected Bond Lengths (Å) | ||
| Cu-N (primary amine) | 2.011 | [9] |
| Cu-N (tertiary amine) | 2.081 | [9] |
| Selected Bond Angles (°) | ||
| N-Cu-N (chelate ring) | ~85 | [11] |
Note: Bond lengths and angles are generalized from similar structures. The presence of substituents (methyl, ethyl) causes slight variations compared to unsubstituted ethylenediamine.[4]
Table 2: Stability Constants for Related Cu(II)-Diamine Complexes
| Ligand (L) | log K[Cu(bipyA)L] | Comments | Reference |
| Ethylenediamine | Higher Stability | Less steric hindrance | [4] |
| N,N-Dimethylethylenediamine | Lower Stability | Steric hindrance from methyl groups | [4] |
| N,N-Diethylethylenediamine | Lowest Stability | Greater steric hindrance from ethyl groups | [4] |
bipyA = 2,2'-bipyridylamine, used as a primary ligand in these mixed-ligand studies.
Visualizations
Diagrams created using Graphviz DOT language to illustrate key processes.
Reaction Pathway
Caption: Generalized reaction pathway for the formation of a metal complex.
Experimental Workflow
Caption: Standard experimental workflow for synthesis and characterization.
References
- 1. N,N-Dimethyl-N'-ethylethylenediamine | 123-83-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethyl-N -ethylethylenediamine 98 123-83-1 [sigmaaldrich.com]
- 8. staff-beta.najah.edu [staff-beta.najah.edu]
- 9. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Guide on the Thermal Stability and Decomposition of N,N-Dimethyl-N'-ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability and decomposition profile of N,N-Dimethyl-N'-ethylethylenediamine. A comprehensive review of publicly available data indicates a lack of specific experimental values for its decomposition temperature. In light of this, this document provides standardized, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing thermal stability.[1][2][3] Furthermore, it summarizes the qualitative safety information available and presents a logical workflow for thermal stability assessment. A hypothesized thermal decomposition pathway is proposed based on known hazardous byproducts.
Introduction to Thermal Stability
The thermal stability of a compound is a critical parameter in drug development and chemical manufacturing, dictating storage conditions, handling procedures, and predicting potential hazards. N,N-Dimethyl-N'-ethylethylenediamine is a diamine whose thermal properties are not extensively documented in public literature. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing a material's response to heat.[1][2][3] TGA measures changes in mass with temperature, while DSC quantifies the heat flow associated with thermal transitions.[4][5]
Available Thermal Stability Data
Specific quantitative data, such as a precise decomposition temperature for N,N-Dimethyl-N'-ethylethylenediamine, is not available in the reviewed literature. Safety Data Sheets (SDS) provide general and qualitative information regarding its stability and hazardous decomposition products.
| Parameter | Information | Source |
| Decomposition Temperature | No information available | Safety Data Sheets |
| Stability | Stable under normal conditions. Hygroscopic. | Safety Data Sheets |
| Conditions to Avoid | Open flames, hot surfaces, sources of ignition, exposure to moist air or water. | Safety Data Sheets |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2). | Safety Data Sheets |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | Safety Data Sheets |
Experimental Protocols for Thermal Analysis
For researchers aiming to determine the thermal properties of N,N-Dimethyl-N'-ethylethylenediamine, the following generalized protocols for TGA and DSC are recommended. These protocols are based on standard methodologies for the analysis of liquid organic compounds.[1][3][6][7]
3.1. Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the temperature at which a substance begins to degrade, and to quantify the mass loss associated with decomposition.[2]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Crucible: Inert crucible, typically alumina or platinum. For a volatile liquid, a hermetic pan with a pinhole lid is recommended to control evaporation.[8]
-
Sample Preparation:
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve.
-
The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to detect thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.[4][5]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Crucible: Hermetically sealed aluminum or stainless steel crucibles are recommended for liquid samples to prevent evaporation and build-up of pressure.[10]
-
Sample Preparation:
-
Pipette a small amount of the sample (typically 1-5 mg) into the crucible.
-
Hermetically seal the crucible.
-
Prepare an identical empty, sealed crucible to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature to an upper limit (e.g., 400 °C) at a controlled rate, typically 10 °C/min.
-
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Endothermic events (like boiling) and exothermic events (like decomposition) are identified.
-
The onset temperature of the exothermic decomposition peak provides information on the thermal stability.[4]
-
Workflow and Pathway Diagrams
4.1. Experimental Workflow for Thermal Stability Assessment
The logical flow for evaluating the thermal stability of a compound like N,N-Dimethyl-N'-ethylethylenediamine is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. tainstruments.com [tainstruments.com]
- 9. torontech.com [torontech.com]
- 10. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
N,N-Dimethyl-N'-ethylethylenediamine as a Bidentate Ligand: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-N'-ethylethylenediamine is an unsymmetrical diamine that serves as a versatile bidentate ligand in coordination chemistry. Its ability to form stable chelate complexes with a variety of transition metals makes it a valuable component in the development of catalysts and potential therapeutic agents. The distinct steric and electronic environment created by the different substituents on the nitrogen atoms—a dimethyl group on one and an ethyl group on the other—influences the geometry, stability, and reactivity of its metal complexes. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of N,N-Dimethyl-N'-ethylethylenediamine, with a focus on its role as a bidentate ligand. Detailed experimental protocols for its synthesis and the preparation of its metal complexes are provided, alongside a summary of key quantitative data and characterization techniques.
Introduction
N,N-Dimethyl-N'-ethylethylenediamine, with the chemical formula C6H16N2, is a derivative of ethylenediamine featuring a dimethylamino group and an ethylamino group at opposite ends of the ethylene bridge. As a bidentate ligand, it coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring. This chelation imparts significant thermodynamic stability to the resulting metal complexes.
The asymmetry of the ligand, with a tertiary amine (dimethylamino) and a secondary amine (ethylamino), offers a unique coordination environment compared to its symmetrically substituted analogs like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N'-diethylethylenediamine. This asymmetry can influence the stereochemistry and electronic properties of the metal center, which in turn can be exploited in the design of catalysts with specific selectivities and metal-based drugs with targeted biological activities.
Synthesis of N,N-Dimethyl-N'-ethylethylenediamine
The synthesis of N,N-Dimethyl-N'-ethylethylenediamine can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with 2-chloroethyldimethylamine.
Experimental Protocol: Synthesis from Ethylamine and 2-Chloroethyldimethylamine
This protocol is adapted from general procedures for the synthesis of substituted ethylenediamines.
Materials:
-
Ethylamine
-
2-Chloroethyldimethylamine hydrochloride
-
Sodium hydroxide
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction under reflux and distillation
Procedure:
-
Liberation of the free amine: In a fume hood, dissolve 2-chloroethyldimethylamine hydrochloride in a minimal amount of water and cool the solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic.
-
Extraction: Extract the liberated 2-chloroethyldimethylamine free base with three portions of anhydrous diethyl ether.
-
Drying: Combine the ethereal extracts and dry over anhydrous sodium sulfate.
-
Reaction: Decant the dried ether solution into a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a molar excess of ethylamine to the flask.
-
Reflux: Gently heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any precipitated ethylamine hydrochloride.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of N,N-Dimethyl-N'-ethylethylenediamine (134-135 °C at atmospheric pressure).
Safety Precautions: Ethylamine and 2-chloroethyldimethylamine are volatile, flammable, and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Coordination Chemistry
N,N-Dimethyl-N'-ethylethylenediamine readily forms coordination complexes with a wide range of transition metal ions, including but not limited to copper(II), nickel(II), palladium(II), and platinum(II). The ligand typically coordinates in a bidentate fashion, forming a stable five-membered chelate ring.
General Experimental Protocol for the Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal halide complexes.
Materials:
-
N,N-Dimethyl-N'-ethylethylenediamine
-
A suitable metal salt (e.g., CuCl₂, Ni(NO₃)₂, K₂[PtCl₄])
-
A suitable solvent (e.g., ethanol, methanol, water)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the metal salt in a suitable solvent (e.g., 1 mmol of CuCl₂ in 20 mL of ethanol).
-
Ligand Addition: In a separate flask, dissolve a stoichiometric amount of N,N-Dimethyl-N'-ethylethylenediamine (e.g., 2 mmol for a [M(ligand)₂]²⁺ complex) in the same solvent.
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature. A color change and/or the formation of a precipitate is often observed.
-
Isolation: Stir the reaction mixture for 1-2 hours. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the complex can often be precipitated by the addition of a less polar solvent, such as diethyl ether, or by slow evaporation of the solvent.
-
Washing and Drying: Wash the isolated complex with small portions of the reaction solvent and then with diethyl ether. Dry the complex in a desiccator.
Quantitative Data
While extensive quantitative data specifically for N,N-Dimethyl-N'-ethylethylenediamine complexes is limited in the literature, data from closely related asymmetrically and symmetrically substituted ethylenediamine complexes provide valuable insights into their structural and stability properties.
Structural Data of Analogous Metal Complexes
The following table summarizes representative crystal structure data for Cu(II) and Ni(II) complexes with similar ethylenediamine derivatives. These values illustrate typical bond lengths and angles in such coordination compounds.
| Complex | Metal Center | Coordination Geometry | M-N (primary/secondary amine) Bond Length (Å) | M-N (tertiary amine) Bond Length (Å) | N-M-N Bite Angle (°) | Reference |
| --INVALID-LINK--₂ | Cu(II) | Square Planar | 2.011(5) | 2.081(5) | - | |
| [Ni(N,N-diethylethylenediamine)₂]Br₂ | Ni(II) | Square Planar | 1.9202(14) | 1.9666(13) | - | |
| trans---INVALID-LINK--₂ | Cu(II) | Distorted Square Pyramidal | - | - | - | |
| [Cu(N,N-dimethylethylenediamine)₂Zn(NCS)₄] | Cu(II) | Elongated Octahedral | - | - | - |
Stability Constants of Analogous Metal Complexes
Stability constants provide a measure of the thermodynamic stability of a complex in solution. The following table presents stability constant data for Cu(II) and Ni(II) complexes with ethylenediamine and some of its N-alkylated derivatives. It is expected that complexes of N,N-Dimethyl-N'-ethylethylenediamine would exhibit stabilities within a similar range.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Reference |
| Ethylenediamine | Cu(II) | 10.5 | 9.05 | 19.55 | |
| Ethylenediamine | Ni(II) | 7.3 | 6.1 | 13.4 | |
| N,N-dimethylethylenediamine | Cu(II) | - | - | - | |
| N,N-diethylethylenediamine | Cu(II) | - | - | - |
Spectroscopic Characterization
The formation and structure of N,N-Dimethyl-N'-ethylethylenediamine metal complexes can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the diamine ligand to the metal center. Key vibrational bands to monitor include:
-
N-H stretching: The N-H stretching vibration of the secondary amine group, typically observed in the 3300-3500 cm⁻¹ region in the free ligand, will shift upon coordination to the metal ion.
-
C-N stretching: The C-N stretching vibrations, found in the 1000-1250 cm⁻¹ range, will also be affected by coordination.
-
M-N stretching: The formation of a new bond between the metal and the nitrogen atoms of the ligand gives rise to new vibrational modes at lower frequencies, typically in the 400-600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the d-d electronic transitions of transition metal complexes, which provides information about the coordination geometry and the ligand field strength. For example, Cu(II) complexes with ethylenediamine derivatives typically exhibit a broad absorption band in the 500-700 nm region, corresponding to d-d transitions. The position and intensity of this band are sensitive to the coordination environment of the copper ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Pt(II) or Pd(II)). Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms will be altered. For paramagnetic complexes (e.g., with Cu(II) or Ni(II)), NMR spectra will exhibit broad signals and are generally less informative for structural elucidation.
Applications
The unique properties of N,N-Dimethyl-N'-ethylethylenediamine as a ligand make its metal complexes promising candidates for applications in catalysis and drug development.
Catalysis
Metal complexes of substituted ethylenediamines are known to catalyze a variety of organic transformations. For instance, copper complexes of N-substituted ethylenediamines have been investigated as catalysts for oxidation reactions. The steric and electronic properties of the N-substituents can be tuned to control the activity and selectivity of the catalyst. While specific catalytic applications of N,N-Dimethyl-N'-ethylethylenediamine complexes are not extensively reported, their potential in areas such as oxidation, polymerization, and cross-coupling reactions warrants further investigation.
Drug Development
Metal complexes, particularly those of platinum and palladium, with ethylenediamine-based ligands have been extensively studied for their potential as anticancer agents. The mechanism of action of many of these complexes involves their ability to bind to DNA, leading to the inhibition of DNA replication and transcription in cancer cells. The substituents on the ethylenediamine backbone can influence the lipophilicity, cellular uptake, and DNA binding affinity of the complexes, thereby modulating their cytotoxic activity.
Furthermore, metal complexes of ethylenediamine derivatives have demonstrated antimicrobial activity against various strains of bacteria and fungi. The chelation of the metal ion by the ligand can enhance the antimicrobial efficacy compared to the free ligand or the metal salt alone. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Visualizations
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of the ligand and its metal complexes.
Caption: Workflow for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine.
Caption: General workflow for the synthesis of a metal complex.
Conclusion
N,N-Dimethyl-N'-ethylethylenediamine is a valuable and versatile unsymmetrical bidentate ligand. While detailed studies on its coordination complexes are less common than for its symmetrical analogs, the available data and the well-established chemistry of related compounds highlight its potential in the development of novel catalysts and therapeutic agents. The distinct steric and electronic features arising from its unsymmetrical substitution pattern provide a platform for fine-tuning the properties of its metal complexes. This technical guide serves as a foundational resource for researchers interested in exploring the rich coordination chemistry and diverse applications of this promising ligand. Further research into the specific properties and applications of its metal complexes is warranted and expected to yield exciting discoveries in both fundamental and applied chemistry.
basicity and pKa of N,N-Dimethyl-N'-ethylethylenediamine
An In-depth Technical Guide to the Basicity and pKa of N,N-Dimethyl-N'-ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a compound of interest in various chemical and pharmaceutical applications. Understanding the protonation behavior of this diamine is critical for its use in organic synthesis, as a ligand in coordination chemistry, and for predicting its physiological interactions in drug development.[1][2][3]
Physicochemical Properties and Basicity
N,N-Dimethyl-N'-ethylethylenediamine, with the molecular formula C6H16N2, is a substituted ethylenediamine featuring a tertiary amine (dimethylated) and a secondary amine (ethylated).[3][4] This structural arrangement dictates its basicity and protonation characteristics. The lone pair of electrons on each nitrogen atom can accept a proton, meaning the molecule has two distinct basic sites and therefore two pKa values.
The basicity of the nitrogen atoms is influenced by the electronic effects of the alkyl substituents. The ethyl and methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity compared to unsubstituted ethylenediamine.
Quantitative pKa Data
The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of the amine. For a diamine like N,N-Dimethyl-N'-ethylethylenediamine, there are two pKa values corresponding to the two protonation steps. A higher pKa value corresponds to a stronger base.
| Compound | pKa1 | pKa2 | Data Type | Reference |
| N,N-Dimethyl-N'-ethylethylenediamine | 10.34 ± 0.19 | Not specified | Predicted | [1] |
| N-Ethylethylenediamine | 7.63 | 10.56 | Experimental | [5][6] |
| N,N'-Dimethylethylenediamine | Not specified | 7.52 | Experimental | [5][6] |
| N,N-Dimethylethylenediamine | Not specified | Not specified | Experimental | [7] |
| N,N-Diethylethylenediamine | Not specified | Not specified | Experimental | [8] |
Note: For diamines, pKa1 generally refers to the first protonation event (higher value) and pKa2 to the second.
Protonation Equilibria
The two nitrogen atoms of N,N-Dimethyl-N'-ethylethylenediamine are protonated in a stepwise manner. The tertiary amine is generally expected to be more basic (higher pKa) than the secondary amine due to the greater electron-donating effect of the two methyl groups compared to the one ethyl group.
Caption: Protonation equilibria of N,N-Dimethyl-N'-ethylethylenediamine.
Experimental Determination of pKa
The pKa values of amines are typically determined experimentally using methods such as potentiometric titration or nuclear magnetic resonance (NMR) spectroscopy.[9][10]
Potentiometric Titration
Potentiometric titration is a common and accurate method for determining pKa values.[11] The general procedure involves titrating a solution of the amine with a strong acid and monitoring the pH of the solution.
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of N,N-Dimethyl-N'-ethylethylenediamine of a known concentration (e.g., 0.0100 M).[12]
-
Titration Setup: Place the amine solution in a temperature-controlled vessel, typically using a water bath to maintain a constant temperature (e.g., 298.15 K).[12] Use a calibrated pH meter to monitor the pH.
-
Titration: Add a standard solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve. For a diamine, two equivalence points and two buffer regions will be observed.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 3. N,N-Dimethyl-N'-ethylethylenediamine | 123-83-1 | Benchchem [benchchem.com]
- 4. N,N-Dimethyl-N -ethylethylenediamine 98 123-83-1 [sigmaaldrich.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 11. uregina.scholaris.ca [uregina.scholaris.ca]
- 12. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
Methodological & Application
Application Notes and Protocols for N,N-Dimethyl-N'-ethylethylenediamine in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N,N-Dimethyl-N'-ethylethylenediamine as a ligand in copper-catalyzed cross-coupling reactions. This versatile and cost-effective ligand has demonstrated significant utility in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods for the formation of key chemical bonds. The use of simple and inexpensive diamine ligands, such as N,N-Dimethyl-N'-ethylethylenediamine, has been instrumental in the development of mild and efficient copper-catalyzed systems. These ligands enhance the catalytic activity of copper, allowing for reactions to proceed under milder conditions with a broader substrate scope. N,N'-dialkylated diamine ligands, in particular, have been shown to increase reaction rates and prevent the undesired N-arylation of the ligand itself.[1]
Advantages of Using N,N-Dimethyl-N'-ethylethylenediamine
-
Cost-Effectiveness: As a simple aliphatic diamine, it is significantly more economical than many complex phosphine or phenanthroline-based ligands.
-
Enhanced Reactivity: The N,N'-dialkyl substitution pattern generally leads to higher reaction rates in copper-catalyzed cross-couplings.[1]
-
Stability: It helps to prevent the formation of less reactive, multiply ligated copper species.[1]
-
Versatility: It is effective in a range of cross-coupling reactions, including C-N, C-O, and C-S bond formation.
Application 1: Copper-Catalyzed N-Arylation of Amines and Amides (Ullmann-Goldberg Reaction)
The copper-catalyzed N-arylation of amines and amides is a fundamental transformation in organic synthesis. The use of N,N-Dimethyl-N'-ethylethylenediamine as a ligand allows for the coupling of a wide variety of aryl halides with amines and amides under relatively mild conditions.
General Reaction Scheme:
Experimental Protocol: General Procedure for the N-Arylation of an Amide
This protocol is a representative procedure adapted from established methods for similar N,N'-dialkylated diamine ligands.
Materials:
-
Copper(I) iodide (CuI)
-
N,N-Dimethyl-N'-ethylethylenediamine
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amide (e.g., benzamide)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as base
-
Anhydrous toluene or dioxane as solvent
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), the amide (1.2 mmol), and the base (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and N,N-Dimethyl-N'-ethylethylenediamine (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2-3 mL).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Copper-Catalyzed N-Arylation
The following table summarizes typical yields obtained for the N-arylation of various amides and amines with aryl halides using a copper/diamine catalyst system. While specific data for N,N-Dimethyl-N'-ethylethylenediamine is limited, the performance is expected to be comparable to the closely related N,N'-dimethylethylenediamine (DMEDA).
| Aryl Halide | Amine/Amide | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Benzamide | K₃PO₄ | Toluene | 110 | 85-95 |
| Bromobenzene | Pyrrolidinone | K₃PO₄ | Dioxane | 110 | 80-90 |
| 4-Iodotoluene | Morpholine | Cs₂CO₃ | Toluene | 90 | 90-98 |
| 1-Bromo-4-methoxybenzene | Aniline | K₃PO₄ | Dioxane | 110 | 75-85 |
| 2-Bromopyridine | Hexylamine | K₂CO₃ | DMF | 100 | 70-80 |
Application 2: Copper-Catalyzed O-Arylation of Phenols and Alcohols (Ullmann Condensation)
The formation of diaryl ethers and aryl alkyl ethers is another important application of copper-catalyzed cross-coupling reactions. N,N-Dimethyl-N'-ethylethylenediamine can be employed as a ligand to facilitate these transformations.
General Reaction Scheme:
Experimental Protocol: General Procedure for the O-Arylation of a Phenol
Materials:
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
N,N-Dimethyl-N'-ethylethylenediamine
-
Aryl halide (e.g., 4-bromotoluene)
-
Phenol (e.g., phenol, 4-methoxyphenol)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as base
-
Anhydrous N,N-dimethylformamide (DMF) or toluene as solvent
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vial or flask
Procedure:
-
In a reaction vial under an inert atmosphere, combine the copper catalyst (1-10 mol%), the phenol (1.2-1.5 mmol), and the base (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and N,N-Dimethyl-N'-ethylethylenediamine (2-20 mol%).
-
Add the anhydrous solvent (2-4 mL).
-
Seal the vial and heat the mixture at the specified temperature (typically 100-130 °C) with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Work-up the reaction as described in the N-arylation protocol.
-
Purify the product by column chromatography.
Data Presentation: Representative Yields for Copper-Catalyzed O-Arylation
| Aryl Halide | Phenol/Alcohol | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenol | Cs₂CO₃ | Toluene | 110 | 80-90 |
| Iodobenzene | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | 85-95 |
| 1-Bromo-4-cyanobenzene | Benzyl alcohol | Cs₂CO₃ | Toluene | 100 | 70-80 |
| 2-Iodopyridine | Cyclohexanol | K₃PO₄ | Dioxane | 110 | 65-75 |
Visualizations
Catalytic Cycle of Copper-Catalyzed N-Arylation
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.
Experimental Workflow
Caption: General experimental workflow for copper-catalyzed cross-coupling.
References
Application Notes and Protocols for N,N-Dialkyl-N'-alkylethylenediamines in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1] The control over the polymerization is achieved through a reversible activation and deactivation process of the growing polymer chains, mediated by a transition metal catalyst, typically a copper complex with a nitrogen-based ligand.
The Role of Multidentate Amine Ligands in ATRP
Multidentate amine ligands play a crucial role in ATRP by forming a complex with the copper catalyst. This complex solubilizes the copper salt in the reaction medium and, more importantly, tunes the redox potential of the copper center.[2][3] This tuning is critical for establishing the dynamic equilibrium between the active (propagating) radical species and the dormant (halogen-terminated) species, which is the cornerstone of a controlled polymerization.[4] The structure of the amine ligand, including the number of coordination sites and the steric and electronic environment around the nitrogen atoms, significantly influences the catalyst activity and the overall polymerization kinetics.[2][3]
Application: Synthesis of Well-Defined Polymers
ATRP utilizing ligands like TMEDA has been successfully employed to polymerize a variety of monomers, including styrenes, acrylates, and methacrylates, yielding polymers with low polydispersity indices (PDI) and predictable molecular weights.[2] This level of control is essential for applications in drug delivery, where polymer characteristics directly impact drug loading, release kinetics, and biocompatibility.[5]
Quantitative Data for ATRP using TMEDA and Other Multidentate Amine Ligands
The following tables summarize representative data from ATRP reactions using TMEDA and other common multidentate amine ligands. This data highlights the level of control achievable with these catalytic systems.
Table 1: ATRP of Styrene, Methyl Acrylate (MA), and Methyl Methacrylate (MMA) with TMEDA Ligand [2]
| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[TMEDA] | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| Styrene | 1-PEBr | 100:1:1:2 | 110 | 4.5 | 93 | 9,500 | 1.15 |
| MA | EBiB | 200:1:1:2 | 90 | 2.0 | 95 | 21,000 | 1.20 |
| MMA | p-TSCl | 200:1:1:2 | 90 | 1.5 | 94 | 22,500 | 1.25 |
Mn (GPC) = Number-average molecular weight determined by Gel Permeation Chromatography. PDI = Polydispersity Index.
Table 2: ATRP of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) with Various Ligands [4]
| Ligand | [DMAEMA]:[EBiB]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| TMEDA | 50:1:1:2 | Anisole | 50 | 3.5 | 92 | 9,800 | 1.35 |
| PMDETA | 50:1:1:1 | Anisole | 50 | 1.5 | 95 | 10,200 | 1.25 |
| HMTETA | 50:1:1:1 | Anisole | 50 | 1.0 | 96 | 10,500 | 1.20 |
EBiB = Ethyl 2-bromoisobutyrate; p-TSCl = p-Toluenesulfonyl chloride; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; HMTETA = 1,1,4,7,10,10-Hexamethyltriethylenetetramine.
Experimental Protocols
The following are detailed protocols for conducting ATRP. Protocol 1 describes a typical procedure using TMEDA. Protocol 2 provides a hypothetical starting point for using DMEEDA, which would require experimental optimization.
Protocol 1: ATRP of Methyl Acrylate (MA) using CuBr/TMEDA
This protocol is based on established procedures for ATRP of acrylates with TMEDA.[2]
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, ligand)
-
Anisole (solvent), anhydrous
-
Argon or Nitrogen gas, high purity
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Syringes and needles
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon/nitrogen.
-
Add deoxygenated anisole (e.g., 10 mL) via a degassed syringe.
-
Add deoxygenated TMEDA (e.g., 0.232 g, 2.0 mmol) via a degassed syringe.
-
Stir the mixture under an inert atmosphere until the copper complex forms (the solution should become colored).
-
-
Monomer/Initiator Solution:
-
In a separate dry, sealed flask, prepare a solution of MA (e.g., 17.2 g, 200 mmol) and EBiB (e.g., 0.195 g, 1.0 mmol) in deoxygenated anisole (e.g., 10 mL).
-
Bubble argon/nitrogen through this solution for at least 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.
-
Immerse the reaction flask in a preheated oil bath at 90°C.
-
Start timing the reaction (t=0).
-
-
Monitoring and Termination:
-
Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn green/blue, indicating oxidation of the copper catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.
-
Protocol 2: Hypothetical Protocol for ATRP using N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA)
This protocol is a proposed starting point and will require optimization of the ligand-to-copper ratio, temperature, and solvent.
Materials:
-
Monomer of choice (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., 1-PEBr for Styrene, EBiB for MMA)
-
Copper(I) bromide (CuBr)
-
N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA)
-
Solvent (e.g., Toluene, Anisole), anhydrous
-
Standard equipment for air-sensitive chemistry
Proposed Procedure:
-
Initial Stoichiometry: Based on the bidentate nature of DMEEDA, a starting point of [Monomer]:[Initiator]:[CuBr]:[DMEEDA] = 100:1:1:2 is recommended, similar to TMEDA.
-
Catalyst Complex Formation:
-
Follow the same procedure as in Protocol 1 to charge a Schlenk flask with CuBr and deoxygenate.
-
Add the appropriate amount of deoxygenated solvent.
-
Inject the required amount of deoxygenated DMEEDA. The efficiency of complex formation and its solubility should be visually monitored.
-
-
Polymerization:
-
Prepare and deoxygenate the monomer/initiator solution as described previously.
-
Combine the solutions and immerse in a thermostated oil bath. A starting temperature of 90-110°C for styrene or 70-90°C for methacrylates is suggested.
-
-
Optimization and Analysis:
-
The polymerization kinetics should be closely monitored. If the reaction is too fast and uncontrolled (high PDI), consider lowering the temperature or the amount of catalyst.
-
If the reaction is too slow, increasing the temperature or adjusting the CuBr/DMEEDA ratio may be necessary.
-
Thoroughly characterize the resulting polymer for molecular weight, PDI, and end-group fidelity to assess the level of control.
-
Visualizations
ATRP Catalytic Cycle
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
Caption: General experimental workflow for ATRP.
References
Application Notes and Protocols for N,N-Dimethyl-N'-ethylethylenediamine as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of N,N-Dimethyl-N'-ethylethylenediamine as a curing agent for epoxy resins. This document outlines the materials, equipment, and detailed procedures for sample preparation, curing, and characterization of the resulting thermoset polymer.
Introduction
N,N-Dimethyl-N'-ethylethylenediamine is a diamine curing agent suitable for epoxy resins. Its molecular structure, featuring both a secondary and a tertiary amine, influences the cross-linking density and the final properties of the cured epoxy network. The secondary amine actively participates in the curing reaction with the epoxy groups, while the tertiary amine can act as a catalyst, accelerating the curing process. This dual functionality can offer advantages in controlling the reaction kinetics and tailoring the material's performance.
Materials and Equipment
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, with a known epoxy equivalent weight, EEW)
-
Curing Agent: N,N-Dimethyl-N'-ethylethylenediamine (Molecular Weight: 116.20 g/mol )
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Mold release agent
-
Nitrogen gas (for degassing)
Equipment:
-
Vacuum oven or desiccator with vacuum pump
-
Hot plate with magnetic stirring capability
-
Beakers, mixing containers, and stirring rods
-
Molds for sample casting (e.g., silicone or PTFE)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Analytical balance
-
Mechanical testing frame (e.g., Instron)
-
Dynamic Mechanical Analyzer (DMA)
-
Hardness tester (e.g., Shore D)
Experimental Protocols
Stoichiometric Calculation of Curing Agent
The optimal performance of an epoxy resin system is typically achieved at a stoichiometric ratio of the curing agent to the epoxy resin. This ensures that all reactive epoxy groups have reacted with the active hydrogens of the amine curing agent.
Calculation of Amine Hydrogen Equivalent Weight (AHEW):
The AHEW is the molecular weight of the curing agent divided by the number of active amine hydrogens per molecule. N,N-Dimethyl-N'-ethylethylenediamine has one secondary amine group, which contains one active hydrogen. The tertiary amine group does not have an active hydrogen for the primary curing reaction.
-
Molecular Weight (MW) of N,N-Dimethyl-N'-ethylethylenediamine = 116.20 g/mol
-
Number of active hydrogens = 1
-
AHEW = MW / Number of active hydrogens = 116.20 / 1 = 116.20 g/eq
Calculation of the Amount of Curing Agent:
The amount of curing agent required per 100 parts of epoxy resin by weight (phr) is calculated using the following formula:
Amount of curing agent (phr) = (AHEW × 100) / EEW
Where:
-
AHEW is the Amine Hydrogen Equivalent Weight of the curing agent.
-
EEW is the Epoxy Equivalent Weight of the epoxy resin (provided by the manufacturer).
Example Calculation:
For an epoxy resin with an EEW of 190 g/eq:
Amount of N,N-Dimethyl-N'-ethylethylenediamine (phr) = (116.20 × 100) / 190 ≈ 61.16 phr
This means that for every 100 grams of this specific epoxy resin, 61.16 grams of N,N-Dimethyl-N'-ethylethylenediamine should be used.
Preparation and Curing of Epoxy Resin Samples
The following protocol is based on established methods for curing epoxy resins with amine hardeners.[1]
-
Degassing the Epoxy Resin: Heat the epoxy resin to 100°C in a beaker and stir under reduced pressure for a sufficient time to remove any dissolved gases and moisture.[1]
-
Mixing: While maintaining the temperature at 100°C, add the stoichiometrically calculated amount of N,N-Dimethyl-N'-ethylethylenediamine to the degassed epoxy resin. Stir the mixture vigorously until the hardener is completely dissolved and the mixture is homogeneous.[1]
-
Pouring: Pour the bubble-free mixture into pre-heated molds that have been treated with a mold release agent.
-
Curing: Transfer the molds to a pre-heated oven and follow a two-stage curing cycle:
-
Cooling and Demolding: After the post-curing stage, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the cured epoxy specimens.
-
Specimen Machining: Machine the cured epoxy plates into the required dimensions for mechanical and thermal testing according to relevant standards (e.g., ASTM or ISO).[1]
Data Presentation
The following tables summarize the expected mechanical and thermal properties of an epoxy resin system cured with a diamine agent, based on data from a study using the structurally similar N,N'-dimethylethylenediamine.[1] These values should be considered as a reference, and actual results may vary depending on the specific epoxy resin used and the precise curing conditions.
Table 1: Mechanical Properties of Cured Epoxy Resin
| Property | Value |
| Tensile Modulus (GPa) | 3.0 - 3.4 |
| Tensile Strength (MPa) | 48 - 80 |
| Fracture Strain (%) | 8.2 - 12.5 |
Data adapted from a study on a similar epoxy system.[1]
Table 2: Thermal Properties of Cured Epoxy Resin
| Property | Method | Expected Observation |
| Glass Transition Temperature (Tg) | Dynamic Mechanical Analysis (DMA) | The Tg is expected to be above the initial curing temperature. Increasing crosslink density generally leads to a higher Tg.[1] |
Visualizations
Experimental Workflow
Curing Reaction Signaling Pathway
Safety Precautions
-
Work in a well-ventilated area, preferably under a fume hood, to avoid inhaling vapors from the resin and curing agent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Epoxy resins and amine curing agents can cause skin irritation and sensitization. Avoid direct contact with the skin. In case of contact, wash the affected area immediately with soap and water.
-
Consult the Safety Data Sheets (SDS) for both the epoxy resin and N,N-Dimethyl-N'-ethylethylenediamine before use for detailed safety and handling information.
References
Application Notes and Protocols for N,N-Dimethyl-N'-ethylethylenediamine in Polyurethane Foam Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-N'-ethylethylenediamine is a tertiary amine catalyst that can be utilized in the synthesis of polyurethane foams. Tertiary amine catalysts are crucial in controlling the two primary reactions in polyurethane foam formation: the gelling reaction (polymerization) and the blowing reaction (gas formation).[1] The balance between these two reactions is critical in determining the final properties of the foam, such as density, cell structure, and mechanical strength.[2] N,N-Dimethyl-N'-ethylethylenediamine, due to its molecular structure, is expected to influence both reactions, making it a versatile catalyst for various foam applications.
These application notes provide a comprehensive overview of the use of N,N-Dimethyl-N'-ethylethylenediamine in the synthesis of flexible polyurethane foams. Included are detailed experimental protocols, comparative data, and visual representations of the synthesis workflow and catalytic mechanism.
Catalytic Activity and Performance
Tertiary amine catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the polyol (gelling reaction) or water (blowing reaction). The specific activity of a tertiary amine catalyst depends on factors such as its basicity and the steric hindrance around the nitrogen atoms.
N,N-Dimethyl-N'-ethylethylenediamine is anticipated to be a balanced catalyst, promoting both the gelling and blowing reactions. The presence of two tertiary amine groups with different steric environments may allow for a broad range of catalytic activity. The following table presents hypothetical performance data for N,N-Dimethyl-N'-ethylethylenediamine in a standard flexible polyurethane foam formulation, compared to other common tertiary amine catalysts.
Table 1: Comparative Performance of Tertiary Amine Catalysts in a Standard Flexible Polyurethane Foam Formulation
| Catalyst | Use Level (php) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Density ( kg/m ³) | Airflow (L/min) |
| N,N-Dimethyl-N'-ethylethylenediamine | 0.30 | 10 | 65 | 110 | 30.5 | 3.5 |
| Triethylenediamine (TEDA) | 0.35 | 9 | 60 | 105 | 30.2 | 3.8 |
| N,N-Dimethylcyclohexylamine (DMCHA) | 0.40 | 12 | 75 | 120 | 31.0 | 3.2 |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | 0.25 | 8 | 80 | 125 | 29.8 | 4.2 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the specific formulation and processing conditions.
Experimental Protocols
The following protocols describe the synthesis of a flexible polyurethane foam using N,N-Dimethyl-N'-ethylethylenediamine as a catalyst.
Materials and Equipment
-
Polyol: Polyether polyol (e.g., 3000 MW, trifunctional)
-
Isocyanate: Toluene diisocyanate (TDI 80/20)
-
Catalyst: N,N-Dimethyl-N'-ethylethylenediamine
-
Co-catalyst (optional): Stannous octoate
-
Surfactant: Silicone-based surfactant
-
Blowing Agent: Deionized water
-
Mixing container: Paper or plastic cup
-
Mechanical stirrer: High-speed mixer (2000-4000 rpm)
-
Mold: Open-top mold (e.g., cardboard box lined with polyethylene film)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Formulation
The following is a typical formulation for a flexible polyurethane foam with a target density of approximately 30 kg/m ³.
Table 2: Flexible Polyurethane Foam Formulation
| Component | Parts per hundred polyol (php) |
| Polyether Polyol | 100.0 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| N,N-Dimethyl-N'-ethylethylenediamine | 0.3 |
| Stannous Octoate | 0.2 |
| Toluene Diisocyanate (TDI 80/20) | To an isocyanate index of 110 |
Procedure
-
Preparation:
-
Ensure all materials are at room temperature (23 ± 2 °C).[3]
-
Prepare the mold by lining it with a polyethylene film.
-
Calculate the required amount of each component based on the desired foam volume. The isocyanate amount is calculated based on the hydroxyl value of the polyol and the water content to achieve the target isocyanate index.
-
-
Mixing:
-
In a mixing container, weigh the required amount of polyether polyol.
-
Add the deionized water, silicone surfactant, and N,N-Dimethyl-N'-ethylethylenediamine to the polyol.
-
Mix the components with a mechanical stirrer at high speed (3000-4000 rpm) for 30-45 seconds until a homogeneous mixture is obtained.[3]
-
Add the stannous octoate and mix for an additional 10 seconds.[3]
-
Add the pre-weighed toluene diisocyanate (TDI) to the mixture and stir vigorously for 5-7 seconds.[3]
-
-
Foaming and Curing:
-
Characterization:
-
After curing, the foam can be cut and tested for various physical properties such as density, airflow, compression set, and tensile strength according to relevant ASTM standards.
-
Visualizations
Experimental Workflow
Catalytic Mechanism of Tertiary Amines
References
Application Notes and Protocols for N,N-Dimethyl-N'-ethylethylenediamine Complex-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions catalyzed by complexes of N,N-Dimethyl-N'-ethylethylenediamine. Due to the specificity of catalytic applications, this document presents generalized protocols derived from established procedures for closely related N-substituted ethylenediamine complexes. The provided methodologies for complex synthesis and catalytic reactions, along with representative data, serve as a foundational guide for researchers exploring the catalytic potential of N,N-Dimethyl-N'-ethylethylenediamine complexes.
Synthesis of N,N-Dimethyl-N'-ethylethylenediamine Metal Complexes
The initial step in exploring the catalytic activity of N,N-Dimethyl-N'-ethylethylenediamine is the synthesis of its metal complexes. This ligand can form stable complexes with a variety of transition metals, including copper, nickel, and palladium. The following are generalized protocols for the synthesis of such complexes.
General Protocol for the Synthesis of a Copper(II) Complex
Materials:
-
Copper(II) chloride (CuCl₂)
-
N,N-Dimethyl-N'-ethylethylenediamine
-
Ethanol
Procedure:
-
Dissolve Copper(II) chloride (1 equivalent) in ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve N,N-Dimethyl-N'-ethylethylenediamine (2 equivalents) in ethanol.
-
Slowly add the ligand solution to the copper(II) chloride solution with continuous stirring at room temperature.
-
A change in color and the formation of a precipitate is typically observed.
-
Stir the reaction mixture for 2-4 hours at room temperature to ensure complete complex formation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting complex in a desiccator.
General Protocol for the Synthesis of a Nickel(II) Complex
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
N,N-Dimethyl-N'-ethylethylenediamine
Procedure:
-
Place Nickel(II) nitrate hexahydrate (1 equivalent) in a reaction vessel.
-
Slowly add liquid N,N-Dimethyl-N'-ethylethylenediamine (2-3 equivalents) to the nickel salt at room temperature.[1]
-
The reaction is often exothermic, and the mixture may heat up.[1]
-
Stir the mixture until a solid complex is formed.[1]
-
The resulting solid can be used directly as a catalyst precursor or can be purified by recrystallization from a suitable solvent.
A generalized workflow for the synthesis of these metal complexes is depicted below.
Catalytic Applications and Protocols
Complexes of N,N-Dimethyl-N'-ethylethylenediamine and related ligands have shown promise in various catalytic reactions, including oxidation, polymerization, and cross-coupling reactions.
Catalytic Oxidation of Substrates
Copper complexes of N-substituted ethylenediamines are known to catalyze oxidation reactions. The following is a generalized protocol for the catalytic oxidation of a model substrate, such as a phenol or alcohol, using a custom-synthesized Cu(II)-N,N-Dimethyl-N'-ethylethylenediamine complex.
Materials:
-
Cu(II)-N,N-Dimethyl-N'-ethylethylenediamine complex (catalyst)
-
Substrate (e.g., 3,5-di-tert-butylcatechol or benzyl alcohol)
-
Oxidant (e.g., Hydrogen peroxide (H₂O₂), or atmospheric oxygen)
-
Solvent (e.g., Acetonitrile, water)
Procedure:
-
In a reaction flask, dissolve the substrate in the chosen solvent.
-
Add the Cu(II)-N,N-Dimethyl-N'-ethylethylenediamine complex to the solution (typically in a catalytic amount, e.g., 1-5 mol%).
-
Initiate the reaction by adding the oxidant. If using atmospheric oxygen, the reaction can be stirred under an air atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC, GC, or HPLC.
-
Upon completion, the reaction mixture can be worked up to isolate the product. This may involve quenching any remaining oxidant, followed by extraction and purification by chromatography.
The proposed catalytic cycle for such an oxidation reaction is illustrated below.
Representative Data for a Related System:
The following table summarizes the catalytic activity of copper(II) complexes with different N-substituted ethylenediamine ligands in the oxidation of phenols, demonstrating the influence of the ligand structure on catalytic performance.
| Ligand | Substituents | Relative Catalytic Activity | Primary Product |
| Ethylenediamine | None | Moderate | Substituted biphenyl |
| N,N'-di-tert-butylethylenediamine | tert-Butyl | High | Substituted biphenyl |
This data is illustrative and based on analogous systems.
Nickel-Catalyzed CO₂ Methanation
Nickel complexes of ethylenediamine have been utilized as precursors for catalysts in CO₂ methanation.[1] The solid-state combustion of the complex yields nickel-based catalysts.
Protocol for Catalyst Preparation and Reaction:
-
Catalyst Precursor Synthesis: Synthesize the Ni(II)-N,N-Dimethyl-N'-ethylethylenediamine complex as described in section 1.2.
-
Solid-State Combustion (SSC): The synthesized complex is subjected to solid-state combustion to produce the nickel catalyst. This process typically involves heating the complex in a controlled manner to induce thermal decomposition.
-
Catalyst Activation: The solid product from SSC, which may contain a mixture of nickel oxides and metallic nickel, is activated in the reaction medium.[1] For CO₂ methanation, this involves treating the solid with a mixture of H₂ and CO₂ at elevated temperatures (e.g., starting from room temperature and ramping up to 400°C).[1]
-
Catalytic Reaction: The activated catalyst is then used in a flow reactor for CO₂ methanation under a feed gas of CO₂ and H₂ at a specific ratio (e.g., H₂:CO₂:Ar = 16:4:80).[1] The reaction temperature is a critical parameter influencing the conversion and selectivity.
Representative Data for a Related System:
The table below shows the composition of solid combustion products from different nickel-ethylenediamine complexes and their activity in CO₂ methanation.
| Precursor Complex | Solid Combustion Product Designation | Phase Composition | CO₂ Conversion at 350°C (%) |
| --INVALID-LINK--₂ | Ni-2En-NO₃ | NiO, Ni(OH)₂, Ni⁰ | High |
| --INVALID-LINK--₂ | Ni-3En-NO₃ | NiO, Ni(OH)₂, Ni⁰ | Moderate |
| --INVALID-LINK--₂ | Ni-3En-ClO₄ | NiO, Ni(OH)₂, Ni⁰ | Low |
Data adapted from studies on ethylenediamine (en) complexes.[1]
The logical flow of this application is presented in the following diagram.
Concluding Remarks
The protocols and data presented herein provide a starting point for the investigation of N,N-Dimethyl-N'-ethylethylenediamine complexes in catalysis. Researchers are encouraged to adapt and optimize these generalized procedures for their specific substrates and reaction conditions. The versatility of the ethylenediamine scaffold suggests that its complexes could be effective catalysts in a wide range of organic transformations, warranting further exploration in academic and industrial research.
References
Application Notes: N,N-Dimethyl-N'-ethylethylenediamine as a Ligand in Copper-Catalyzed Vinylation of Amides and Carbamates
Introduction
N,N-Dimethyl-N'-ethylethylenediamine (DMEDA) has emerged as a highly effective and versatile ligand for copper-catalyzed cross-coupling reactions. Its bidentate nature, combining both a secondary and a tertiary amine, allows for the formation of stable and highly active copper(I) catalytic species. These application notes provide a comprehensive overview of the use of DMEDA as a ligand in the copper-catalyzed vinylation of amides and carbamates, a significant transformation for the synthesis of enamides and related structures which are prevalent in natural products and pharmaceutical agents.[1][2][3] This protocol, developed by the research group of Stephen L. Buchwald, offers a mild, efficient, and broadly applicable method for the formation of C-N bonds with vinyl halides.[1][2][3]
The use of a copper/DMEDA catalytic system presents a cost-effective and practical alternative to palladium-catalyzed methods, demonstrating excellent functional group tolerance and retention of the vinyl halide's double bond geometry.[1][2]
Logical Relationship of Components in the Catalytic System
The success of this catalytic vinylation relies on the interplay between the copper source, the DMEDA ligand, a base, and the solvent. Each component plays a crucial role in the catalytic cycle to achieve an efficient C-N bond formation.
References
Application Notes and Protocols for N,N-Dimethyl-N'-ethylethylenediamine as a Co-initiator in Photopolymerization
Introduction
N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) is a tertiary amine that can be investigated as a co-initiator or accelerator in Type II photopolymerization systems. In such systems, a photosensitizer, typically a diketone like camphorquinone (CQ), absorbs light and enters an excited triplet state. The co-initiator then undergoes an electron and proton transfer reaction with the excited photosensitizer to generate free radicals, which in turn initiate the polymerization of monomers. This process is particularly relevant in applications requiring curing with visible light, such as in dental resins and biocompatible materials.[1][2]
The efficiency of the amine co-initiator is dependent on its chemical structure, concentration, and the surrounding monomer matrix.[1] Tertiary amines like DMEEDA are crucial for achieving high polymerization rates and final monomer conversion.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to evaluate and utilize DMEEDA as a potential co-initiator in photopolymerization.
Mechanism of Action: Type II Photopolymerization
The fundamental mechanism of a Type II photopolymerization system involving a photosensitizer (e.g., Camphorquinone) and a tertiary amine co-initiator like DMEEDA is a multi-step process.
Caption: General mechanism of Type II photopolymerization with a tertiary amine co-initiator.
Quantitative Data from Analogous Systems
The following tables summarize quantitative data from studies using common tertiary amine co-initiators with camphorquinone (CQ) in methacrylate-based resin systems. This data can serve as a benchmark for evaluating the performance of DMEEDA.
Table 1: Comparison of Final Monomer Conversion
| Monomer System | Photoinitiator System (wt%) | Final Conversion (%) | Reference |
| Bis-GMA/TEGDMA | CQ / EDAB | ~45 | [5] |
| Bis-GMA/TEGDMA | CQ / Polymerizable Amine (NDMH) | ~45 | [5] |
| Bis-GMA/TEGDMA | CQ / DMOH | Higher than CQ/DMAEMA | [3][4] |
Bis-GMA: Bisphenol A glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; EDAB: Ethyl-4-dimethylaminobenzoate; NDMH: N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine; DMOH: N,N-dimethylaminobenzyl alcohol; DMAEMA: 2-(dimethylamino)ethyl methacrylate.
Table 2: Influence of Co-initiator Concentration on Mechanical Properties
| Photoinitiator System | Co-initiator (DMAEMA) Conc. (wt%) | Flexural Strength | Reference |
| CQ | 0 | Did not polymerize | |
| CQ (0.1-0.9 wt%) | 0.5 | Polymerized | |
| CQ (0.1-0.9 wt%) | 1.0 | Polymerized | |
| BAPO | 0 | Polymerized |
BAPO: Bisacylphosphine oxide (a Type I photoinitiator, shown for comparison).
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of photopolymerizable resins containing DMEEDA as a co-initiator.
Materials and Reagents
-
Monomers: Bis-GMA, TEGDMA, Urethane dimethacrylate (UDMA), 2-hydroxyethyl methacrylate (HEMA)
-
Photoinitiator: Camphorquinone (CQ)
-
Co-initiator: N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Solvents (for analysis): Deuterated dimethyl sulfoxide (DMSO-d6), acetone
Protocol for Resin Formulation
This protocol describes the preparation of a model dental resin. All manipulations should be performed under safe light conditions to prevent premature polymerization.
Caption: Workflow for preparing a photopolymerizable resin formulation.
Procedure:
-
Monomer Base Preparation: In a light-protected vial, combine the base monomers (e.g., a 50:50 wt% mixture of Bis-GMA and TEGDMA).
-
Inhibitor Addition: Add an inhibitor like BHT (e.g., at 0.1 wt%) to the monomer mix to enhance storage stability.
-
Photoinitiator Dissolution: Add the photosensitizer (e.g., 0.5 wt% CQ). Mix the formulation on a magnetic stirrer or vortex mixer in the dark until the CQ is completely dissolved. Gentle heating may be applied if necessary.
-
Co-initiator Addition: Add the desired concentration of DMEEDA. It is recommended to test a range of concentrations (e.g., 0.5, 1.0, and 2.0 wt%) to determine the optimal level. Mix thoroughly.
-
Degassing: Centrifuge the final resin mixture to remove any entrapped air bubbles.
-
Storage: Store the formulated resin in a dark, sealed container at a cool temperature (e.g., 4°C) until further use.
Protocol for Monitoring Polymerization Kinetics
The rate of polymerization and the final degree of conversion can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy.[4]
Apparatus:
-
FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Light Curing Unit (LCU) with a defined wavelength range (e.g., blue LED, 400-500 nm) and irradiance.[3]
Procedure:
-
Baseline Spectrum: Record a baseline spectrum of the uncured resin sample placed on the ATR crystal.
-
Initiate Curing: Position the LCU tip at a fixed distance from the sample and begin light exposure. Simultaneously, start time-resolved FTIR data acquisition.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every second) during and after the light irradiation period to monitor the reaction.
-
Analysis: The degree of conversion (DC) is calculated by monitoring the decrease in the peak area or height of a reactive functional group (e.g., the methacrylate C=C stretch at ~1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., an aromatic C=C stretch at ~1608 cm⁻¹ from Bis-GMA).
The formula for calculating the Degree of Conversion (%) is: DC (%) = [1 - (Peak Area_polymer / Peak Area_monomer)] * 100
Expected Outcomes and Troubleshooting
-
Polymerization Rate: The inclusion of DMEEDA is expected to significantly increase the rate of polymerization compared to a formulation with CQ alone. The rate can be determined from the slope of the conversion vs. time curve.
-
Final Conversion: A higher final degree of conversion is anticipated with an optimal concentration of DMEEDA.
-
Troubleshooting - Low Conversion/Rate:
-
Insufficient Light: Ensure the LCU's spectral output overlaps with the absorbance spectrum of the photosensitizer and that the irradiance is adequate.
-
Incorrect Concentrations: The ratio of photosensitizer to co-initiator is critical. A screening of different DMEEDA concentrations is necessary to find the optimal performance.
-
Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. While not always feasible, conducting experiments in an inert (e.g., nitrogen) atmosphere can improve surface cure and overall conversion.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N,N-Dimethyl-N'-ethylethylenediamine in the Formation of Coordination Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-N'-ethylethylenediamine is an unsymmetrically substituted diamine ligand that presents a versatile platform for the construction of coordination polymers. Its distinct steric and electronic properties, arising from the presence of both dimethylamino and ethylamino functionalities, allow for the formation of a diverse range of metal-ligand architectures. While literature specifically detailing the use of N,N-Dimethyl-N'-ethylethylenediamine in coordination polymers is limited, extensive research on its close structural analog, N,N-dimethylethylenediamine, provides valuable insights into its coordination behavior and potential applications. This document outlines the principles, experimental protocols, and potential applications of N,N-Dimethyl-N'-ethylethylenediamine in the synthesis of coordination polymers, drawing parallels from well-characterized systems involving similar ligands.
Coordination polymers constructed from substituted ethylenediamines have garnered interest due to their potential applications in catalysis, magnetism, and materials science. The ability of these diamine ligands to bridge metal centers allows for the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. The specific substituents on the nitrogen atoms play a crucial role in dictating the resulting topology and properties of the coordination polymer.
Principles of Coordination and Polymer Formation
N,N-Dimethyl-N'-ethylethylenediamine acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The lone pair of electrons on each nitrogen atom can form a coordinate bond with a metal ion. The unsymmetrical nature of the ligand can lead to specific stereochemical arrangements in the resulting coordination sphere.
The formation of a coordination polymer, as opposed to a discrete metal complex, depends on the ability of the ligand to bridge two or more metal centers. In the case of N,N-Dimethyl-N'-ethylethylenediamine, this can be achieved if the ligand coordinates to two different metal ions. This bridging is often facilitated by the presence of other co-ligands, such as pseudohalides (e.g., thiocyanate, azide), which can also act as bridging units, leading to the formation of extended networks.
The general workflow for the synthesis of a coordination polymer involving a substituted ethylenediamine ligand is depicted below.
Caption: General experimental workflow for the synthesis of coordination polymers.
Case Study: A 1D Heterometallic Coordination Polymer with a Structurally Similar Ligand
A prime example illustrating the principles of coordination polymer formation with asymmetrically substituted ethylenediamines is the synthesis and characterization of the 1D heterometallic compound, [Cu(N,N-Me₂-en)₂Zn(NCS)₄], where N,N-Me₂-en is N,N-dimethylethylenediamine. The structural and synthetic details of this compound provide a strong foundation for designing experiments with N,N-Dimethyl-N'-ethylethylenediamine.
Quantitative Data Summary
The crystallographic data for the analogous [Cu(N,N-Me₂-en)₂Zn(NCS)₄] coordination polymer is summarized in the table below. This data is crucial for understanding the structural aspects of such polymers.
| Parameter | Value |
| Chemical Formula | C₁₀H₂₄CuN₈S₄Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.106(2) |
| b (Å) | 16.582(3) |
| c (Å) | 7.697(2) |
| β (°) | 113.83(3) |
| Volume (ų) | 1064.1(4) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.673 |
Data extracted from a study on a closely related N,N-dimethylethylenediamine coordination polymer.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of coordination polymers with substituted ethylenediamine ligands and can be used as a starting point for experiments with N,N-Dimethyl-N'-ethylethylenediamine.
Protocol 1: Synthesis of a 1D Heterometallic Coordination Polymer
This protocol is based on the synthesis of [Cu(N,N-Me₂-en)₂Zn(NCS)₄] and can be adapted for N,N-Dimethyl-N'-ethylethylenediamine.
Materials:
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
N,N-Dimethyl-N'-ethylethylenediamine
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of the Zinc-Thiocyanate Precursor Solution: In a 50 mL beaker, dissolve zinc(II) nitrate hexahydrate (1 mmol) and potassium thiocyanate (2 mmol) in 10 mL of ethanol. Stir the solution for 15 minutes.
-
Preparation of the Copper-Diamine Complex Solution: In a separate 50 mL beaker, dissolve copper(II) nitrate trihydrate (1 mmol) in 10 mL of ethanol. To this solution, slowly add N,N-Dimethyl-N'-ethylethylenediamine (2 mmol) with continuous stirring. A color change should be observed, indicating the formation of the copper-diamine complex.
-
Formation of the Coordination Polymer: Slowly add the zinc-thiocyanate precursor solution to the copper-diamine complex solution with vigorous stirring.
-
Crystallization: Seal the resulting solution and allow it to stand at room temperature. Crystals are expected to form over a period of several days via slow evaporation.
-
Isolation and Purification: Collect the crystals by filtration. Wash them with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the crystals in a desiccator over silica gel.
Caption: Step-by-step synthesis protocol for a 1D coordination polymer.
Potential Applications
The coordination polymers formed using N,N-Dimethyl-N'-ethylethylenediamine are expected to exhibit a range of interesting properties and potential applications, drawing from the characteristics of similar materials.
Catalysis
Coordination polymers can act as heterogeneous catalysts due to the presence of accessible and well-defined metal centers. The porous nature of some of these materials can allow for size- and shape-selective catalysis. For instance, coordination polymers containing copper have been investigated for their catalytic activity in various organic transformations.
Magnetic Materials
The presence of paramagnetic metal ions, such as Cu(II), linked by bridging ligands can lead to magnetic interactions between the metal centers. Depending on the nature of the bridging ligands and the geometry of the coordination polymer, these interactions can be ferromagnetic or antiferromagnetic. The study of the magnetic properties of these materials is of fundamental interest in materials science.
Drug Development
While the direct application of these coordination polymers in drug development is not established, the study of their formation and interaction with biological molecules can provide insights into metal-ligand interactions in biological systems. Furthermore, the diamine ligand itself is a common scaffold in pharmacologically active molecules.
Characterization Methods
To elucidate the structure and properties of the synthesized coordination polymers, a combination of analytical techniques is employed.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.
-
UV-Vis Spectroscopy: Can be used to study the electronic transitions within the metal complexes and to confirm the coordination environment of the metal ions.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and can provide information about the loss of solvent molecules.
-
Magnetic Susceptibility Measurements: Used to investigate the magnetic properties of the material, particularly for polymers containing paramagnetic metal ions.
Conclusion
N,N-Dimethyl-N'-ethylethylenediamine serves as a promising, albeit underexplored, building block for the synthesis of novel coordination polymers. By leveraging the knowledge gained from structurally similar ligands like N,N-dimethylethylenediamine, researchers can design and synthesize new materials with potentially interesting catalytic, magnetic, and structural properties. The protocols and data presented herein provide a foundational guide for scientists and professionals to explore the rich coordination chemistry of this versatile ligand. Further research in this area is warranted to fully uncover the potential of N,N-Dimethyl-N'-ethylethylenediamine in the development of advanced functional materials.
The Role of N,N-Dimethyl-N'-ethylethylenediamine in Organolithium Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) is a chelating diamine with potential applications as a reactivity-enhancing and directing ligand in organolithium chemistry. While specific studies detailing the quantitative effects and optimized protocols for DMEEDA are limited in publicly available literature, its structural similarity to the well-studied ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) allows for informed extrapolation of its role and function. This document provides an overview of the expected role of DMEEDA in organolithium chemistry, primarily based on the established principles of related chelating diamines, and offers generalized experimental protocols that can serve as a starting point for reaction optimization.
Introduction
Organolithium reagents are powerful tools in organic synthesis, valued for their strong basicity and nucleophilicity. However, their utility is often tempered by their tendency to exist as aggregates in solution, which can lead to reduced reactivity and complex reaction kinetics. Chelating diamines, such as DMEEDA, play a crucial role in modulating the reactivity and selectivity of organolithium reagents by breaking down these aggregates and coordinating with the lithium cation.
Principle of Action: The Role of Chelating Diamines
The primary function of a chelating diamine like DMEEDA in organolithium chemistry is to deaggregate the organolithium species (e.g., n-butyllithium, which typically exists as a hexamer or tetramer in hydrocarbon solvents). This deaggregation exposes the highly basic carbanionic center, thereby increasing the reagent's reactivity.[1][2][3] This enhanced basicity is particularly beneficial in reactions such as Directed ortho-Metalation (DoM), where a specific proton on an aromatic ring is abstracted.
The mechanism of DoM involves the coordination of the organolithium reagent to a directing metalation group (DMG) on the aromatic substrate.[2][4] This coordination, facilitated by the chelating diamine, brings the organolithium into close proximity to the ortho-proton, leading to its selective abstraction. This process is known as the Complex-Induced Proximity Effect (CIPE).[2]
Structural Comparison: DMEEDA vs. TMEDA
DMEEDA (N,N-Dimethyl-N'-ethylethylenediamine) is structurally similar to the more commonly used TMEDA (N,N,N',N'-tetramethylethylenediamine). The key difference lies in the substitution on one of the nitrogen atoms: DMEEDA possesses one ethyl group and one hydrogen atom, whereas TMEDA has two methyl groups on each nitrogen. This structural variance may lead to differences in their chelating ability, steric hindrance, and the solubility of the resulting organolithium complexes, which could in turn influence reaction rates and selectivities. However, without direct comparative studies, these effects remain speculative.
Applications in Organolithium Chemistry
Based on the known applications of similar diamines, DMEEDA is expected to be a valuable ligand in several key transformations involving organolithium reagents:
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Directed ortho-Metalation (DoM): By enhancing the basicity of organolithium reagents, DMEEDA can facilitate the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5] This is a powerful strategy for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceutical agents.
-
Enhanced Reactivity in Lithiation Reactions: DMEEDA can accelerate the rate of deprotonation of weakly acidic C-H bonds, enabling the formation of organolithium species that are otherwise difficult to access.
-
Control of Regioselectivity: In substrates with multiple potential lithiation sites, the choice of chelating ligand can influence the regiochemical outcome of the reaction. The specific steric and electronic properties of DMEEDA may offer unique selectivity profiles compared to other diamines.
-
Asymmetric Synthesis: While DMEEDA itself is achiral, the principles of using chelating diamines extend to chiral variants. The use of chiral diamines in conjunction with organolithium reagents is a well-established method for enantioselective deprotonation and the synthesis of chiral molecules.[6][7]
Quantitative Data Summary
A comprehensive search of scientific literature and patent databases did not yield specific quantitative data directly comparing the efficacy of DMEEDA with other diamine ligands such as TMEDA in organolithium-mediated reactions. The table below is a template that can be used to summarize experimental data when comparing DMEEDA with a standard ligand like TMEDA in a specific reaction, such as the ortho-lithiation of a model substrate.
| Ligand | Reaction Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (ortho:meta:para) |
| DMEEDA | Data not available | Data not available | Data not available | Data not available |
| TMEDA | e.g., 2 | e.g., -78 to rt | e.g., >95 | e.g., >98:1:1 |
Researchers are encouraged to perform their own comparative studies to populate such a table for their specific application.
Experimental Protocols
The following are generalized protocols for common applications of organolithium reagents with a chelating diamine. These should be considered as starting points and will likely require optimization for specific substrates and for the use of DMEEDA.
Safety Precaution: Organolithium reagents are highly pyrophoric and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of an Aromatic Substrate
This protocol describes a general method for the ortho-lithiation of an aromatic compound containing a directing metalation group (DMG), followed by quenching with an electrophile.
Materials:
-
Aromatic substrate with DMG (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) (1.1 - 1.5 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 - 1.5 eq)
-
Electrophile (1.2 - 2.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, add the aromatic substrate (1.0 eq) to a dry reaction flask equipped with a magnetic stir bar. Dissolve the substrate in the chosen anhydrous solvent.
-
Addition of Ligand and Cooling: Add DMEEDA (1.1 - 1.5 eq) to the solution. Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Lithiation: Slowly add n-BuLi (1.1 - 1.5 eq) dropwise to the stirred solution. The reaction mixture may develop a color, indicating the formation of the aryllithium species. Stir the reaction at this temperature for the optimized time (typically 1-4 hours).
-
Electrophilic Quench: Slowly add the electrophile (1.2 - 2.0 eq), either neat or as a solution in an anhydrous solvent, to the reaction mixture at the low temperature.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Visualizations
Caption: Experimental workflow for Directed ortho-Metalation.
Caption: Mechanism of Directed ortho-Metalation with DMEEDA.
Conclusion
N,N-Dimethyl-N'-ethylethylenediamine holds promise as a valuable ligand in organolithium chemistry, likely acting in a manner analogous to TMEDA to enhance the reactivity and direct the regioselectivity of lithiation reactions. While a lack of specific studies on DMEEDA necessitates that the provided protocols be used as general guidelines requiring empirical optimization, the fundamental principles of its action are well-understood from the broader class of chelating diamines. Further research into the specific effects of DMEEDA would be highly beneficial to the scientific community, potentially uncovering unique reactivity profiles and expanding the toolkit for synthetic chemists in academia and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. US3769345A - Method of preparing organolithium amine complexes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Dimethyl-N'-ethylethylenediamine in Catalytic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of N,N-Dimethyl-N'-ethylethylenediamine in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N-Dimethyl-N'-ethylethylenediamine in catalytic reactions?
N,N-Dimethyl-N'-ethylethylenediamine functions as a bidentate ligand, coordinating to a metal center (commonly palladium or copper) to form a catalytically active complex. Its role is to stabilize the metal catalyst, enhance its solubility, and modulate its electronic and steric properties to promote the desired catalytic transformation, such as in cross-coupling reactions. The use of N-alkylated diamines is often favored to prevent N-arylation of the ligand itself, which can be a competing side reaction.[1]
Q2: How does the concentration of N,N-Dimethyl-N'-ethylethylenediamine impact the reaction outcome?
The concentration of N,N-Dimethyl-N'-ethylethylenediamine, typically expressed as a ligand-to-metal ratio, is a critical parameter that can significantly influence reaction yield, selectivity, and catalyst stability.
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Insufficient Ligand: A low ligand-to-metal ratio may lead to the formation of poorly defined or unstable catalytic species, resulting in low conversion rates or catalyst decomposition (e.g., formation of palladium black).
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Optimal Ligand Concentration: At an optimal concentration, the ligand effectively stabilizes the catalytic species, promoting the desired reaction pathway and maximizing the yield and selectivity.
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Excess Ligand: An excess of the diamine ligand can sometimes be detrimental, leading to the formation of inactive or less active metal complexes, thereby inhibiting the reaction. In some cases, diamines can act as strong chelating agents and poison the catalyst.
Q3: What are the signs of catalyst deactivation when using N,N-Dimethyl-N'-ethylethylenediamine?
Catalyst deactivation can manifest in several ways. A common sign is the formation of a fine black precipitate, which is often metallic palladium that has fallen out of the catalytic cycle. Other indicators include a reaction that starts but does not proceed to completion (stalls), or a complete lack of product formation. Nitrogen-containing compounds, including diamines, can sometimes poison noble metal catalysts by forming overly stable, inactive complexes.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue in catalytic reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield in catalytic reactions involving N,N-Dimethyl-N'-ethylethylenediamine.
| Parameter | Recommended Action | Rationale |
| Ligand-to-Metal Ratio | Screen a range of ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1). | To identify the optimal balance between catalyst stabilization and activity. |
| Catalyst Loading | If catalyst poisoning by the diamine is suspected, a modest increase in catalyst loading may compensate. | This is a temporary solution to overcome partial deactivation of the catalyst. |
| Order of Addition | Pre-form the catalyst by stirring the metal precursor and N,N-Dimethyl-N'-ethylethylenediamine in the solvent for a few minutes before adding the other reagents. | This can lead to the formation of a more well-defined and active catalytic species. |
| Temperature | If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature could improve selectivity. | Reaction rates are temperature-dependent, but higher temperatures can also lead to catalyst decomposition or side reactions. |
Table 1: General Optimization Parameters for N,N-Dimethyl-N'-ethylethylenediamine Concentration. This table provides a starting point for optimizing the ligand concentration and other related reaction parameters.
Issue 2: Formation of Significant Byproducts
The formation of byproducts can be due to a variety of factors, including suboptimal ligand concentration.
| Potential Cause | Troubleshooting Steps |
| Side reactions due to catalyst instability | Increase the N,N-Dimethyl-N'-ethylethylenediamine to metal ratio to better stabilize the active catalytic species. |
| Ligand-mediated side reactions | Decrease the concentration of N,N-Dimethyl-N'-ethylethylenediamine to disfavor any unwanted pathways it may be promoting. |
| Reaction temperature is too high | Lower the reaction temperature to improve selectivity for the desired product. |
Table 2: Troubleshooting Guide for Byproduct Formation.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general methodology for a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) using N,N-Dimethyl-N'-ethylethylenediamine as a ligand. Note: This is a starting point and will likely require optimization for specific substrates.
Reagents and Equipment:
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Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
N,N-Dimethyl-N'-ethylethylenediamine
-
Aryl halide
-
Amine
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Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and N,N-Dimethyl-N'-ethylethylenediamine (e.g., 1.1-2.5 equivalents relative to palladium).
-
Add a portion of the anhydrous, deoxygenated solvent and stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the base (e.g., 1.2-2.0 equivalents relative to the aryl halide), the aryl halide (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Add the remaining solvent to achieve the desired reaction concentration.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction using N,N-Dimethyl-N'-ethylethylenediamine.
Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction. N,N-Dimethyl-N'-ethylethylenediamine (L) stabilizes the palladium species throughout the cycle.
References
common side reactions and byproducts with N,N-Dimethyl-N'-ethylethylenediamine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N,N-Dimethyl-N'-ethylethylenediamine in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common side reactions, byproduct formation, and other issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing N,N-Dimethyl-N'-ethylethylenediamine?
The most common synthesis route for N,N-Dimethyl-N'-ethylethylenediamine involves the reaction of ethylamine with 2-chloroethyldimethylamine. The primary side reactions associated with this method are:
-
Over-alkylation: Ethylamine is a primary amine and can react with more than one molecule of 2-chloroethyldimethylamine. This leads to the formation of tertiary amines and potentially quaternary ammonium salts.[1] The desired product, N,N-Dimethyl-N'-ethylethylenediamine, is a secondary amine and can also react further.
-
Elimination Reactions: 2-chloroethyldimethylamine can undergo elimination reactions to form vinyl dimethylamine, especially in the presence of a strong base or at elevated temperatures.
-
Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions with the reactants or the product.
Q2: What are the likely byproducts in a crude reaction mixture of N,N-Dimethyl-N'-ethylethylenediamine?
Based on the common side reactions, the following byproducts can be expected in the crude product:
-
Unreacted starting materials: Ethylamine and 2-chloroethyldimethylamine.
-
Products of over-alkylation: Such as N,N,N'-trimethyl-N'-ethylethylenediammonium chloride.
-
Products of elimination: Vinyl dimethylamine and its subsequent reaction products.
Q3: How can I minimize the formation of byproducts during the synthesis?
To minimize byproduct formation, consider the following strategies:
-
Control of Stoichiometry: Using a large excess of ethylamine can help to favor the mono-alkylation product and reduce the extent of over-alkylation.
-
Reaction Temperature: Maintain a controlled and moderate reaction temperature. Higher temperatures can promote over-alkylation and elimination reactions.
-
Choice of Base: If a base is used to scavenge the HCl formed, a non-nucleophilic, sterically hindered base is preferable to minimize its participation in side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the desired product is maximized and before significant byproduct formation occurs.
Q4: My N,N-Dimethyl-N'-ethylethylenediamine sample has changed color over time. What could be the cause?
Amines, including N,N-Dimethyl-N'-ethylethylenediamine, are susceptible to degradation over time, which can manifest as a change in color (often turning yellow or brown). The likely causes are:
-
Oxidation: Exposure to air can lead to the oxidation of the amine functional groups.[2]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.
To ensure the stability of N,N-Dimethyl-N'-ethylethylenediamine, it should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dark place.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: Low Yield of N,N-Dimethyl-N'-ethylethylenediamine
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS.- Verify the quality and reactivity of the starting materials. Use fresh or purified reagents if necessary. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of reactants and products. |
| Incorrect Stoichiometry | - Carefully control the molar ratio of the reactants. A significant excess of ethylamine is often recommended to favor mono-alkylation. |
| Losses During Work-up and Purification | - The product may have some water solubility, leading to losses during aqueous work-up. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers.- Optimize the purification method (e.g., distillation conditions, chromatography mobile phase). |
Problem 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Over-alkylation | - Use a larger excess of ethylamine.- Reduce the reaction temperature and monitor the reaction closely to avoid prolonged reaction times. |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring its progress.- Optimize the purification process to effectively separate the product from the starting materials. Fractional distillation under reduced pressure is a common method. |
| Degradation of Product | - Avoid excessive heat during purification.- Perform the work-up and purification steps promptly after the reaction is complete.- Store the purified product under an inert atmosphere and at a low temperature. |
Experimental Protocols
General Synthesis Procedure (Illustrative)
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a condenser, charge a significant molar excess of ethylamine, either as a solution or a neat liquid.
-
Addition of Alkylating Agent: Slowly add 2-chloroethyldimethylamine (or its hydrochloride salt, in which case a base will be required) to the ethylamine, while maintaining a low to moderate temperature (e.g., 0-25 °C) to control the exothermic reaction.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is deemed complete by monitoring (e.g., by GC-MS or TLC).
-
Work-up: Quench the reaction mixture, for example, with water. If an acid was formed, neutralize it with a suitable base. Extract the product into an organic solvent. Wash the organic layer to remove any water-soluble impurities.
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Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum.
Visualizations
Below are diagrams illustrating key concepts related to the synthesis and potential side reactions of N,N-Dimethyl-N'-ethylethylenediamine.
Caption: General experimental workflow for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine.
References
preventing over-alkylation when using N,N-Dimethyl-N'-ethylethylenediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the alkylation of N,N-Dimethyl-N'-ethylethylenediamine, with a primary focus on preventing over-alkylation.
Understanding the Challenge: Over-alkylation
N,N-Dimethyl-N'-ethylethylenediamine possesses two distinct nitrogen centers: a secondary amine and a tertiary amine. The secondary amine is generally more nucleophilic and less sterically hindered, making it the primary site for alkylation. However, the resulting tertiary amine product can also be nucleophilic, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt. This over-alkylation results in a mixture of products that can be challenging to separate. The primary goal is to achieve selective mono-alkylation at the secondary nitrogen.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom in N,N-Dimethyl-N'-ethylethylenediamine is more reactive towards alkylating agents?
The secondary amine (-NH) is more reactive than the tertiary amine (-N(CH₃)₂). This is attributed to the secondary amine being less sterically hindered, allowing for easier approach by the alkylating agent.
Q2: What are the primary side products to expect during the alkylation of N,N-Dimethyl-N'-ethylethylenediamine?
The main side product is the quaternary ammonium salt, formed by the alkylation of the tertiary amine nitrogen of the desired mono-alkylated product. Depending on the reaction conditions, dialkylation of the secondary amine (if the alkylating agent has a second reactive site) or quaternization of the starting material's tertiary amine can also occur, though these are generally less common.
Q3: How can I monitor the progress of the reaction to avoid over-alkylation?
Regular monitoring of the reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the optimal time to quench the reaction, maximizing the yield of the mono-alkylated product while minimizing the formation of the quaternary salt.
Q4: Are there alternative methods to direct alkylation for achieving mono-alkylation?
Yes, reductive amination is a highly effective alternative. This method involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine. Reductive amination often provides better selectivity and avoids the issue of over-alkylation. Another approach is to use a protecting group for the secondary amine, followed by alkylation of the tertiary amine (if desired), and subsequent deprotection.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired mono-alkylated product | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC or GC-MS. Consider a slight increase in temperature, but be cautious as this can also promote over-alkylation. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). |
| Suboptimal stoichiometry. | Use a larger excess of N,N-Dimethyl-N'-ethylethylenediamine (e.g., 2 to 5 equivalents) to increase the probability of the alkylating agent reacting with the starting material rather than the product. | |
| Ineffective base. | Ensure the base is strong enough to deprotonate the secondary amine but is non-nucleophilic to avoid competing reactions. N,N-Diisopropylethylamine (DIPEA) or potassium carbonate are often good choices. Ensure the base is dry and used in an appropriate amount (typically 1.5-2 equivalents). | |
| Significant amount of over-alkylation product (quaternary salt) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). This will slow down the rate of both the desired reaction and the undesired over-alkylation, often favoring the mono-alkylation. |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of it reacting with the product. | |
| High concentration of reactants. | Conduct the reaction at a lower concentration (higher dilution). This can sometimes help to control the rate of the reaction and improve selectivity. | |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or reagents. | Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture. |
| Unsuitable solvent. | Use a polar apathetic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). Be aware that DMF can decompose at high temperatures to produce dimethylamine, which could lead to side reactions. If using DMF, keep the temperature below 120°C. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation using an Alkyl Halide
This protocol provides a general guideline for the selective mono-alkylation of the secondary amine in N,N-Dimethyl-N'-ethylethylenediamine. Optimization of specific parameters may be required for different alkyl halides.
Materials:
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N,N-Dimethyl-N'-ethylethylenediamine
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Alkyl halide (e.g., ethyl bromide, benzyl chloride)
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N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
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Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)
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Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography).
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N,N-Dimethyl-N'-ethylethylenediamine (2.0 eq.) and anhydrous acetonitrile (dissolve to a concentration of approximately 0.1-0.5 M).
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Add the base (DIPEA, 1.5 eq. or K₂CO₃, 2.0 eq.) to the solution.
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Cool the mixture to 0 °C using an ice bath.
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Slowly add the alkyl halide (1.0 eq.) dropwise to the stirred solution over a period of 30-60 minutes.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Once the starting alkyl halide is consumed and a significant amount of the desired product has formed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Influence of Reaction Parameters on Selectivity
The following table summarizes the expected impact of key reaction parameters on the selectivity of mono-alkylation versus over-alkylation.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Over-alkylation | Rationale |
| Stoichiometry (Diamine:Alkyl Halide) | > 2:1 | ≤ 1:1 | A higher concentration of the starting diamine increases the probability of the alkylating agent reacting with it rather than the mono-alkylated product. |
| Temperature | Low (0 °C to Room Temp) | High | Lower temperatures decrease the rate of both reactions, but often have a greater impact on the less favorable over-alkylation reaction, thus improving selectivity. |
| Rate of Addition | Slow (Dropwise) | Rapid (Bolus) | Slow addition maintains a low concentration of the alkylating agent, minimizing its reaction with the product. |
| Concentration | Dilute | Concentrated | Higher dilution can help to control the reaction rate and reduce the frequency of bimolecular collisions leading to over-alkylation. |
Visualizations
Logical Workflow for Troubleshooting Over-alkylation
Caption: A logical workflow for troubleshooting and minimizing over-alkylation.
Signaling Pathway of Alkylation and Over-alkylation
Caption: Reaction pathway showing the desired mono-alkylation and the undesired over-alkylation.
Technical Support Center: N,N-Dimethyl-N'-ethylethylenediamine in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Dimethyl-N'-ethylethylenediamine (DMED) in polymerization reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Control Over Polymerization (High Polydispersity, Broad Molecular Weight Distribution)
Question: My polymerization reaction with N,N-Dimethyl-N'-ethylethylenediamine is resulting in a polymer with a high polydispersity index (PDI > 1.5) and a broad molecular weight distribution. What are the potential causes and how can I resolve this?
Answer:
Lack of control in Atom Transfer Radical Polymerization (ATRP) is a common issue that can often be traced back to several factors related to the catalyst complex and reaction conditions. When using N,N-Dimethyl-N'-ethylethylenediamine as a ligand, its coordination with the copper catalyst is crucial for maintaining the equilibrium between active and dormant species.
Potential Causes and Solutions:
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Incorrect Ligand-to-Copper Ratio: The stoichiometry between the amine ligand and the copper salt is critical. An inappropriate ratio can lead to an unstable catalyst complex, resulting in a higher concentration of radicals and, consequently, more termination reactions.
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Impure Monomer or Reagents: Impurities in the monomer, initiator, or solvent can interfere with the catalyst's activity or introduce species that participate in side reactions.
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Solution: Purify the monomer by passing it through a column of basic alumina to remove inhibitors. Ensure the initiator and solvent are of high purity and free from water and oxygen.
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Presence of Oxygen: Oxygen can terminate the radical polymerization, leading to a loss of control.
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Solution: Deoxygenate the reaction mixture thoroughly before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture.
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Inappropriate Temperature: The reaction temperature affects the rate of both propagation and termination. A temperature that is too high can favor termination reactions.
Issue 2: Slow or Stalled Polymerization
Question: My polymerization reaction is proceeding very slowly or has stalled completely. What could be the problem?
Answer:
A slow or stalled polymerization suggests an issue with the initiation or propagation steps, often related to the catalyst's activity or the presence of inhibitors.
Potential Causes and Solutions:
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Catalyst Deactivation: The Cu(I) active species can be oxidized to the Cu(II) deactivator. While this is a key part of the ATRP equilibrium, an excess of Cu(II) or loss of the active Cu(I) form can slow or stop the reaction.
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Poor Solubility of the Catalyst Complex: The catalyst complex must be soluble in the reaction medium to be effective.
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Solution: Choose a solvent that can dissolve the copper-ligand complex. In some cases, using a more polar solvent or a solvent mixture can improve solubility.
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-
Inhibitors: As mentioned previously, inhibitors present in the monomer can prevent polymerization.
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Solution: Ensure the monomer is properly purified to remove any inhibitors.
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Issue 3: Side Reactions and Chain Termination
Question: I am observing byproducts or evidence of chain termination in my polymerization. What side reactions can occur with N,N-Dimethyl-N'-ethylethylenediamine and how can I minimize them?
Answer:
Side reactions are a significant challenge in controlled polymerization and can lead to polymers with undesirable end groups or broad molecular weight distributions.
Potential Causes and Solutions:
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Quaternization of the Amine: The tertiary amine groups in the ligand or even in the polymer (if the monomer contains them, like in the case of DMAEA) can be quaternized by the alkyl halide at the chain end.[3] This is a form of chain termination.
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Solution: Using a chloride-based system (CuCl) instead of a bromide-based system (CuBr) can help suppress this side reaction.[3] The C-Cl bond is less reactive towards quaternization than the C-Br bond.
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Complexation of Copper with the Polymer: In the polymerization of monomers containing amide groups, such as N,N-dimethylacrylamide (DMA), the copper salts can complex with the amide group of the polymer chain.[4] This can stabilize the radical at the chain end, retard the deactivation step, and lead to a higher concentration of radicals, promoting termination reactions.[4]
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Solution: While challenging, exploring different ligands that form a more stable and protective complex around the copper center might mitigate this issue.
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-
Gel Formation: In copolymerizations with crosslinking agents, premature gelation can occur, leading to a heterogeneous network structure.[5]
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Solution: Carefully control the concentration of the crosslinking agent and monitor the reaction viscosity. Lowering the crosslinker level can help delay the gel point.[5]
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Quantitative Data Summary
The following table summarizes typical experimental parameters for ATRP using multidentate amine ligands similar to N,N-Dimethyl-N'-ethylethylenediamine. These values can serve as a starting point for optimization.
| Parameter | Monomer | Ligand | Initiator | Catalyst | Solvent | Temperature (°C) | Time (h) | PDI (Mw/Mn) | Reference |
| Catalyst Ratio | Methyl Acrylate (MA) | Me₆TREN | Methyl 2-bromopropionate | CuBr | Bulk | 23 | 1 | 1.09 | [2] |
| Catalyst Ratio | n-Butyl Acrylate (BA) | Me₆TREN | Methyl 2-bromopropionate | CuBr | Bulk | 23 | 2 | 1.15 | [2] |
| Solvent Effects | N,N-dimethylacrylamide (DMA) | Me₄Cyclam | - | CuBr | Water | Room Temp | < 0.1 | Broad | [4] |
| Halide Effects | 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) | Tris[2-(N,N-dimethylamino)ethyl]amine | - | CuCl | - | - | - | Controlled | [3] |
Note: Me₆TREN (tris(2-(dimethylamino)ethyl)amine) is a structurally similar and commonly used ligand in ATRP.
Key Experimental Protocols
Protocol 1: General Procedure for ATRP using an Amine Ligand
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Reagent Purification:
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Monomer: Pass through a column of basic alumina to remove the inhibitor.
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Solvent: Purge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
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Copper(I) Halide: Purify by stirring in acetic acid, washing with ethanol, and drying under vacuum.[2]
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Reaction Setup:
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To a Schlenk flask equipped with a magnetic stir bar, add the copper(I) halide (e.g., CuBr) and the N,N-Dimethyl-N'-ethylethylenediamine ligand in a 1:1 molar ratio.
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Add the degassed solvent and stir until the catalyst complex forms (indicated by a color change).
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Add the purified monomer, followed by the initiator (e.g., methyl 2-bromopropionate).
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Polymerization:
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Immerse the flask in a thermostated oil bath at the desired reaction temperature.
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Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
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-
Termination and Purification:
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To terminate the polymerization, expose the reaction mixture to air.
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Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
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Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
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Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for high polydispersity.
Caption: Troubleshooting workflow for slow or stalled reactions.
References
- 1. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Atom‐Transfer Radical Polymerization of 2‐(N,N‐Dimethylamino)ethyl Acrylate | Semantic Scholar [semanticscholar.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Managing N,N-Dimethyl-N'-ethylethylenediamine in Moisture-Sensitive Reactions
Welcome to the technical support center for N,N-Dimethyl-N'-ethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this hygroscopic reagent and troubleshooting common issues related to moisture sensitivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethyl-N'-ethylethylenediamine and why is it moisture-sensitive?
N,N-Dimethyl-N'-ethylethylenediamine is a versatile diamine ligand and organic reagent. Its moisture sensitivity stems from its hygroscopic nature, meaning it readily absorbs water from the atmosphere. The lone pairs of electrons on the nitrogen atoms can form hydrogen bonds with water molecules.
Q2: How does moisture affect reactions involving N,N-Dimethyl-N'-ethylethylenediamine?
Moisture can have several detrimental effects on reactions:
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Reagent Decomposition: While stable on its own, in the presence of certain reactive intermediates or catalysts, water can lead to the degradation of N,N-Dimethyl-N'-ethylethylenediamine.
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Side Reactions: Water can participate in undesired side reactions, leading to the formation of byproducts and reducing the yield and purity of your desired product. For instance, in reactions involving metal catalysts, water can lead to the formation of metal hydroxides or oxides, deactivating the catalyst.
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Protonation: As an amine, N,N-Dimethyl-N'-ethylethylenediamine is basic and will be protonated by water to form the corresponding ammonium salt. This can alter its reactivity and catalytic activity.
Q3: How should I store N,N-Dimethyl-N'-ethylethylenediamine?
To minimize moisture absorption, N,N-Dimethyl-N'-ethylethylenediamine should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool and dry.
Q4: What are the signs that my N,N-Dimethyl-N'-ethylethylenediamine has been contaminated with water?
Visual inspection may not always reveal water contamination. However, inconsistent reaction outcomes, lower than expected yields, or the appearance of unexpected byproducts in your analysis (TLC, LC-MS, NMR) can be indicators of moisture contamination.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered when using N,N-Dimethyl-N'-ethylethylenediamine in moisture-sensitive reactions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent is wet | Dry the N,N-Dimethyl-N'-ethylethylenediamine before use (see Experimental Protocol 1). | Improved reaction conversion and yield. |
| Solvent is wet | Use a freshly dried, anhydrous solvent for the reaction. | Consistent and improved reaction performance. |
| Reaction setup is not properly dried | Flame-dry all glassware before use and conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). | Reduced variability and increased yield. |
| Incomplete transfer of the reagent | Rinse the container used to weigh/measure the N,N-Dimethyl-N'-ethylethylenediamine with anhydrous solvent to ensure complete transfer into the reaction vessel. | Accurate stoichiometry and improved conversion. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of starting materials or products | Ensure all reagents and solvents are rigorously dried. Minimize the reaction time and work-up with aqueous solutions. | Reduced or eliminated byproduct formation. |
| Catalyst deactivation by water | If using a metal catalyst, ensure the reaction is performed under strictly anhydrous and inert conditions. | Maintained catalytic activity and cleaner reaction profile. |
| Side reaction of N,N-Dimethyl-N'-ethylethylenediamine with water | Use freshly dried reagent and anhydrous solvents. | Minimized formation of amine-related byproducts. |
Issue 3: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable moisture content in the reagent | Dry the N,N-Dimethyl-N'-ethylethylenediamine before each use or store it in a glovebox. | Reproducible reaction outcomes. |
| Atmospheric moisture entering the reaction | Maintain a positive pressure of inert gas throughout the reaction and any subsequent manipulations. Use septa and syringes for reagent additions. | Consistent yields and purity. |
Data Presentation
To systematically troubleshoot and optimize your reactions, we recommend maintaining a detailed laboratory notebook. The following table provides a template for tracking the impact of moisture on your reaction outcomes.
| Entry | Date | Reaction Scale (mmol) | Source of Amine | Drying Protocol Used? (Y/N) | Solvent & Drying Method | Reaction Time (h) | Yield (%) | Purity (by NMR/LCMS) | Observations |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
Experimental Protocols
Protocol 1: Drying of N,N-Dimethyl-N'-ethylethylenediamine
This protocol describes a general method for drying N,N-Dimethyl-N'-ethylethylenediamine by distillation from a suitable drying agent.
Materials:
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N,N-Dimethyl-N'-ethylethylenediamine (reagent grade)
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Calcium hydride (CaH₂) or sodium hydroxide (NaOH) pellets
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Round-bottom flask
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Distillation apparatus (condenser, receiving flask)
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Heating mantle
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Magnetic stirrer and stir bar
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Inert gas source (nitrogen or argon)
Procedure:
-
Pre-drying (optional but recommended): To a round-bottom flask containing a magnetic stir bar, add the N,N-Dimethyl-N'-ethylethylenediamine. Add a small amount of calcium hydride or a few pellets of sodium hydroxide. Stir the mixture at room temperature for several hours or overnight under an inert atmosphere.
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Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried and cooled under a stream of inert gas.
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Distillation: Heat the flask gently with a heating mantle to initiate distillation. Collect the fraction that distills at the boiling point of N,N-Dimethyl-N'-ethylethylenediamine (approximately 134-136 °C at atmospheric pressure).
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Storage: Collect the distilled amine in a flame-dried flask under an inert atmosphere. The freshly distilled, dry amine should be used immediately or stored in a tightly sealed container in a desiccator or glovebox.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Calcium hydride and sodium hydroxide are corrosive and react exothermically with water.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Recommended experimental setup for moisture-sensitive reactions.
Technical Support Center: N,N-Dimethyl-N'-ethylethylenediamine Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions catalyzed by N,N-Dimethyl-N'-ethylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of N,N-Dimethyl-N'-ethylethylenediamine?
N,N-Dimethyl-N'-ethylethylenediamine (DMEDA) is a versatile diamine ligand and catalyst used in several areas of chemical synthesis. Its primary applications include:
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Ligand in Copper-Catalyzed Cross-Coupling Reactions: DMEDA and similar N,N'-dialkylethylenediamines are effective ligands in Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds. They stabilize the copper catalyst and facilitate the reaction under milder conditions than traditional methods.[1]
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Catalyst in Polyurethane Foam Production: As a tertiary amine, it can act as a catalyst to control the balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is crucial for determining the final properties of the foam.[2][3]
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Ligand in Atom Transfer Radical Polymerization (ATRP): In ATRP, DMEDA can be used as a ligand to form a complex with a copper catalyst. This complex plays a critical role in controlling the polymerization of various monomers by mediating the equilibrium between active and dormant polymer chains.
Q2: How does N,N-Dimethyl-N'-ethylethylenediamine compare to other similar amine ligands in catalysis?
The structure of DMEDA, with one tertiary and one secondary amine group, provides a unique balance of steric and electronic properties. In copper-catalyzed cross-coupling reactions, N,N'-dimethyl-substituted ligands like DMEDA generally provide higher reaction rates and help prevent undesired N-arylation of the ligand itself.[4] In polyurethane catalysis, its activity is compared to other tertiary amines to achieve the desired reaction profile.
Q3: What are the key parameters to control for optimizing yield in reactions using N,N-Dimethyl-N'-ethylethylenediamine?
Optimizing reactions catalyzed by DMEDA involves careful control of several parameters:
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Catalyst/Ligand Concentration: The loading of the DMEDA-metal complex or the concentration of DMEDA as a catalyst is critical.
-
Reaction Temperature: Temperature can significantly affect reaction rates and selectivity. Modern ligand-accelerated Ullmann reactions, for instance, operate at milder temperatures (40-120 °C).[5]
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the catalyst complex, and can influence reaction kinetics.
-
Base (for cross-coupling reactions): The type and stoichiometry of the base are critical for the catalytic cycle in cross-coupling reactions.[5]
-
Purity of Reagents: The presence of impurities, especially water in cross-coupling and ATRP reactions, can have a significant impact on the reaction outcome.[5]
Troubleshooting Guides
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Condensation)
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[5] |
| Inappropriate Ligand Concentration | Optimize the ligand-to-copper ratio. While a 1:1 ratio is a good starting point, sometimes a slight excess of the ligand can be beneficial. |
| Suboptimal Base | Screen different inorganic or organic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is often substrate-dependent.[5] |
| Incorrect Solvent | Screen different anhydrous solvents such as DMF, Dioxane, or Toluene.[5] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. For modern ligand-promoted Ullmann reactions, a range of 80-120 °C is typical.[5] |
| Substrate Reactivity | Electron-deficient or sterically hindered substrates may require longer reaction times, higher temperatures, or a higher catalyst loading. |
Problem: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature to minimize thermal decomposition and side reactions. |
| Presence of Protic Impurities | Use anhydrous solvents and reagents to avoid side reactions like the reduction of the aryl halide.[5] |
| Ligand Instability or Inefficiency | Increase the ligand-to-copper ratio or switch to a more robust ligand that provides better stabilization to the copper center. |
Polyurethane Foam Production
Problem: Foam Collapse or Shrinkage
| Potential Cause | Suggested Solution |
| Imbalance in Gelling/Blowing Reactions | Adjust the catalyst package. Increase the concentration of the gelling catalyst (promotes network formation) or decrease the blowing catalyst (reduces gas generation). A slower reacting gelling catalyst can also be considered.[3] |
| Insufficient Curing | Increase the overall catalyst concentration or the reaction temperature to ensure complete curing. |
| Poor Cell Opening | Increase the concentration of the blowing catalyst or the water level to promote CO₂ generation and cell opening.[3] |
Problem: Cracks in the Foam
| Potential Cause | Suggested Solution |
| Excessive Exotherm | Reduce the concentration of a strong gelling catalyst to slow down the curing rate and heat generation. A delayed-action catalyst can also help distribute the heat more evenly.[3] |
| Fast Foaming Rate | Reduce the concentration of the blowing catalyst. |
Problem: High Density or Poor Rise
| Potential Cause | Suggested Solution |
| Slow Blowing Reaction | Increase the concentration of the blowing catalyst or the water content. |
| High Viscosity of the Mixture | Ensure proper mixing and that the temperature of the components is within the recommended range. |
| Parameter | Effect of Increasing the Parameter |
| Gelling Catalyst Concentration | Increases rate of polymer network formation, increases foam hardness, may lead to faster curing and higher exotherm. |
| Blowing Catalyst Concentration | Increases rate of CO₂ generation, decreases foam density, may lead to faster foam rise. |
| Water Concentration | Increases CO₂ generation, decreases foam density. |
| Isocyanate Index | Higher index can lead to a more rigid foam and increased exotherm. |
Atom Transfer Radical Polymerization (ATRP)
Problem: Slow or Stalled Polymerization
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | The Cu/DMEDA complex may not be active enough for the chosen monomer. Consider increasing the reaction temperature. |
| Catalyst Inhibition | Ensure all reagents are pure and free of inhibitors. Oxygen must be rigorously excluded from the system. |
| Poor Initiator Efficiency | Ensure the initiator is appropriate for the monomer and that it is fully dissolved. |
Problem: Uncontrolled Polymerization (Broad Molecular Weight Distribution)
| Potential Cause | Suggested Solution |
| High Radical Concentration | The equilibrium between active and dormant species may be shifted too far towards the active side. This can be due to a highly active catalyst complex. Consider adding a small amount of the Cu(II) deactivator at the beginning of the reaction. |
| Slow Deactivation | The deactivation of the propagating radical by the Cu(II)/DMEDA complex may be slow. This can be an inherent property of the catalyst system for a particular monomer. |
| Side Reactions | At higher temperatures, side reactions such as chain transfer can become more prevalent, leading to a loss of control. |
Experimental Protocols
General Protocol for a Copper-Catalyzed N-Arylation (Ullmann Reaction)
This is a general procedure and should be optimized for specific substrates.
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (5-10 mol%), N,N-Dimethyl-N'-ethylethylenediamine (10-20 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
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Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
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Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.
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Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100-120 °C).
-
Monitoring and Work-up: Monitor the reaction progress using TLC or GC-MS. Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and concepts related to reactions catalyzed by N,N-Dimethyl-N'-ethylethylenediamine.
Caption: Troubleshooting workflow for low yield in Ullmann coupling reactions.
Caption: The role of amine catalysts in balancing reactions in polyurethane foam production.
Caption: Simplified overview of the ATRP equilibrium involving a Cu/DMEDA catalyst.
References
Technical Support Center: Catalyst Deactivation and Regeneration in N,N-Dimethyl-N'-ethylethylenediamine Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration during the synthesis of N,N-Dimethyl-N'-ethylethylenediamine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine and related N-alkylation of ethylenediamines?
A1: The synthesis of N,N-Dimethyl-N'-ethylethylenediamine and similar N-alkylated ethylenediamines typically involves reductive amination or direct alkylation routes. Common catalysts employed include:
-
Nickel-based catalysts: Raney® Nickel, Nickel nanoparticles, and supported Nickel oxides (e.g., CuO-NiO/γ-Al2O3) are widely used due to their good activity and cost-effectiveness in hydrogenation and amination reactions.[1][2][3]
-
Palladium-based catalysts: Supported Palladium catalysts, such as Palladium on carbon (Pd/C) and Palladium hydroxide on carbon (Pd(OH)2/C), are effective for reductive amination and debenzylation reactions.[4][5]
-
Zeolites: Y-type and mordenite zeolites have been reported for the gas-phase synthesis of N-ethylethylenediamine, indicating their potential for N-alkylation reactions.[6][7]
Q2: What are the primary causes of catalyst deactivation in these systems?
A2: Catalyst deactivation is a common issue that leads to a decrease in reaction rate and product yield over time. The primary causes can be categorized as:
-
Poisoning: Strong chemisorption of impurities from reactants or byproducts onto the active sites of the catalyst. Sulfur and nitrogen-containing compounds are common poisons for metal catalysts.[5] The amine substrate, imine intermediate, or the final amine product can also act as inhibitors or poisons.[8][9]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or polymers on the catalyst surface, which physically blocks the active sites and pores. This is particularly relevant in reactions involving organic molecules at elevated temperatures.
-
Thermal Degradation (Sintering): At high reaction temperatures, small metal crystallites on a support can agglomerate into larger particles. This leads to a reduction in the active surface area of the catalyst and, consequently, a loss of activity.
-
Leaching: The dissolution of the active metal components from the solid support into the liquid reaction medium, leading to a permanent loss of catalyst.
Q3: How can I identify the cause of my catalyst's deactivation?
A3: Identifying the specific deactivation mechanism is crucial for effective troubleshooting. Here are some indicators:
-
Sudden and severe drop in activity: This often points to strong poisoning by a contaminant in the feedstock.
-
Gradual and steady decline in performance: This is more characteristic of fouling, coking, or slow poisoning from trace impurities.
-
Activity loss after high-temperature operation: This suggests thermal degradation or sintering.
-
Color change in the reaction medium and loss of solid catalyst: This may indicate leaching of the active metal.
Characterization techniques such as BET surface area analysis, elemental analysis, X-ray diffraction (XRD), and scanning electron microscopy (SEM) can provide more definitive evidence of the deactivation mechanism.[10]
Q4: Is it possible to regenerate the deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible and can be a cost-effective alternative to replacement. The appropriate regeneration method depends on the deactivation mechanism. Common regeneration strategies include solvent washing, thermal treatments, and chemical treatments.[2][4][11]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N,N-Dimethyl-N'-ethylethylenediamine that may be related to catalyst deactivation.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning | 1. Identify and Remove Poisons: Review all reactants and solvents for potential poisons. Purify starting materials if necessary. 2. Use an Inert Atmosphere: For oxygen-sensitive catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Deactivation | 1. Check Catalyst Storage and Age: Ensure the catalyst has been stored under recommended conditions and is not expired. 2. Optimize Reaction Conditions: Verify that the reaction temperature and pressure are within the optimal range to avoid thermal degradation.[12] | |
| Inefficient Imine Formation (in Reductive Amination) | 1. Adjust pH: Imine formation is often favored under slightly acidic conditions (pH 4-5).[9] 2. Remove Water: Use a dehydrating agent or a Dean-Stark trap to remove water formed during imine formation, as it can hydrolyze the imine.[9] | |
| Gradual Decrease in Yield Over Several Cycles | Fouling or Coking | 1. Implement a Regeneration Protocol: Attempt to remove deposited materials by washing with a suitable solvent or by a controlled thermal treatment (see Section 3). |
| Slow Poisoning | 1. Improve Feedstock Purity: Even trace impurities can accumulate on the catalyst surface over time. | |
| Thermal Degradation (Sintering) | 1. Lower Reaction Temperature: If possible, operate the reaction at a lower temperature to minimize sintering. | |
| Catalyst Cannot Be Reused After Recovery | Irreversible Deactivation | 1. Consider Leaching: The active metal may have leached into the reaction medium. Analyze the reaction mixture for dissolved metals. 2. Severe Sintering: High temperatures may have caused irreversible changes to the catalyst structure. |
| Mechanical Loss | 1. Improve Catalyst Recovery Technique: Ensure that the catalyst is not being physically lost during filtration or handling. |
Section 3: Experimental Protocols
The following are generalized protocols for catalyst activity testing and regeneration. These should be adapted based on the specific catalyst and reaction conditions.
Protocol 1: Catalyst Activity and Reusability Test
-
Initial Reaction:
-
Set up the reaction for the synthesis of N,N-Dimethyl-N'-ethylethylenediamine with a fresh batch of catalyst.
-
Carefully record the initial reaction conditions (temperature, pressure, reactant concentrations, catalyst loading).
-
Monitor the reaction progress over time (e.g., by GC or LC-MS) to determine the initial reaction rate and final product yield.
-
-
Catalyst Recovery:
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling point solvent like ethanol or acetone) to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
-
Subsequent Runs:
-
Reuse the recovered and dried catalyst for a new reaction under the same initial conditions with fresh reactants.
-
Monitor the reaction progress and compare the reaction rate and final yield to the initial run.
-
A significant decrease in performance indicates catalyst deactivation.
-
Protocol 2: General Catalyst Regeneration Procedures
A. For Nickel-Based Catalysts (e.g., Raney® Nickel)
-
Solvent Washing:
-
Wash the deactivated catalyst thoroughly with the reaction solvent to remove physisorbed species.
-
Follow with a wash using a more polar solvent like ethanol or methanol.
-
-
Thermal Treatment (under Hydrogen):
-
Place the deactivated catalyst in a suitable reactor.
-
Heat the catalyst under a hydrogen atmosphere (e.g., 30 bar H₂, 150 °C) for several hours. This can help to remove strongly chemisorbed species and potentially redisperse the metal.[2]
-
-
Acid/Base Treatment (for aged Raney Nickel):
-
Treat the catalyst with a dilute aqueous organic acid solution (e.g., acetic acid).
-
Follow with a treatment in a dilute aqueous base solution (e.g., sodium hydroxide).
-
Thoroughly wash with deionized water until neutral.[13]
-
B. For Palladium-Based Catalysts (e.g., Pd/C)
-
Solvent and Mild Acid Wash:
-
Wash the deactivated catalyst with a solvent like chloroform.
-
Follow with a wash using a mixture of chloroform and glacial acetic acid at a slightly elevated temperature (e.g., 60 °C). This can be effective in removing organic blockages.[4]
-
-
Aqueous Base Treatment:
-
Contact the separated catalyst with an aqueous solution of an alkali metal bicarbonate or carbonate.
-
This can help to reactivate catalysts poisoned by certain nitrogen-containing impurities.[14]
-
-
Steam Washing (for industrial applications):
-
Pass steam through the catalyst bed to dissolve and remove organic and inorganic impurities.[11]
-
Section 4: Quantitative Data Summary
The following tables summarize typical performance and regeneration data for relevant catalyst systems. Note that data for the specific N,N-Dimethyl-N'-ethylethylenediamine synthesis is limited; therefore, data from closely related reactions are included for reference.
Table 1: Catalyst Performance in N-alkylation of Ethylenediamines
| Catalyst | Reactants | Product | Conversion (%) | Selectivity/Yield (%) | Reference |
| CuO-NiO/γ-Al2O3 | Ethylenediamine + Ethanol | N-ethylethylenediamine | 31.6 | 82.3 (Yield) | [3] |
| NaY Zeolite | Ethylenediamine + Diethyl Carbonate | N-ethylethylenediamine | - | 93.1 (Yield) | [6] |
| Pd/C | Ethylenediamine + Acetic Acid | N-ethylethylenediamine | 40.9 | 78.9 (Selectivity) | [7] |
Table 2: Catalyst Regeneration Efficiency
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Raney® Nickel | Chemisorption of nitriles | In-pot regeneration (H₂, 30 bar, 150 °C) | Complete activity recovery | [2] |
| Pd(OH)₂/C | Pore blockage | Chloroform and glacial acetic acid wash | Activity restored for 4 cycles | [4] |
| Aged Raney® Nickel | Storage-related aging | Acetic acid and NaOH treatment | Higher activity than fresh catalyst | [13] |
Section 5: Visualizations
The following diagrams illustrate key concepts in catalyst deactivation and regeneration.
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for catalyst regeneration.
Caption: Troubleshooting logic for low product yield.
References
- 1. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 2. papers.sim2.be [papers.sim2.be]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Gas-solid phase Catalytic Synthesis of N-Ethylethylenediamine from Diethyl Carbonate [finechemicals.com.cn]
- 7. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 14. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N,N-Dimethyl-N'-ethylethylenediamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude N,N-Dimethyl-N'-ethylethylenediamine via vacuum distillation. This resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying N,N-Dimethyl-N'-ethylethylenediamine? A1: N,N-Dimethyl-N'-ethylethylenediamine has a relatively high boiling point (134-135 °C at atmospheric pressure).[1] Distilling at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation lowers the pressure of the system, which in turn lowers the boiling point of the compound, allowing for distillation at a temperature that minimizes the risk of degradation.[2]
Q2: What are the most likely impurities in my crude N,N-Dimethyl-N'-ethylethylenediamine sample? A2: Impurities will vary based on the synthetic route but commonly include unreacted starting materials, by-products from side reactions, and residual solvents used in the synthesis. For diamines, over-alkylation products can also be a potential impurity.[3]
Q3: How can I prevent the product from decomposing or turning dark during distillation? A3: Product decomposition is typically caused by excessive heat.[3] To prevent this, use a higher vacuum (lower pressure) to further reduce the boiling point. Ensure even and controlled heating with a heating mantle and stir the distillation mixture vigorously. Prolonged heating should also be avoided.[3]
Q4: I'm not achieving a good vacuum. What are the common causes? A4: Poor vacuum is almost always due to leaks in the system. Check all glass joints, seals, and tubing connections. Ensure joints are properly greased (if applicable) and that the vacuum pump is in good working order and has fresh oil. A cold trap between the apparatus and the pump is also crucial to protect the pump from corrosive vapors.
Q5: The distillation is proceeding very slowly or not at all, even though the temperature is high. What's wrong? A5: This could be due to several factors:
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point at the given pressure.
-
Poor Vacuum: As mentioned above, a leak will increase the system pressure, requiring a higher temperature to boil.
-
Inefficient Heat Transfer: Ensure the heating mantle is in good contact with the distillation flask.
Q6: What are the critical safety precautions for handling and distilling N,N-Dimethyl-N'-ethylethylenediamine? A6: This compound is flammable and corrosive, causing skin and eye burns.[4][5] Always handle it in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] Ensure all distillation equipment is properly grounded to prevent static discharge, which can be an ignition source.[6][7] An inert atmosphere (like nitrogen or argon) can be used to prevent oxidation and reduce flammability risks.
Data Presentation
Quantitative data for N,N-Dimethyl-N'-ethylethylenediamine is summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H16N2 | [1] |
| Molecular Weight | 116.20 g/mol | [8] |
| Boiling Point (atm) | 134-135 °C | [1] |
| Density | 0.738 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4222 | [1] |
| Flash Point | 24 °C (75.2 °F) - closed cup |
Table 2: Estimated Boiling Point at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 135 |
| 100 | 85 |
| 50 | 70 |
| 20 | 55 |
| 10 | 43 |
| 5 | 32 |
| 1 | 10 |
| Note: These are estimated values. Actual boiling points may vary. A high-quality vacuum gauge is essential for accurate work. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping / Unstable Boiling | - Lack of boiling chips or inefficient stirring.- Heating too rapidly. | - Add new boiling chips or a magnetic stir bar and ensure vigorous stirring.[3]- Heat the flask slowly and evenly.[3] |
| Poor Vacuum / Pressure Fluctuations | - Leaks in the system (glassware joints, tubing).- Inefficient vacuum pump.- Inadequate cold trap. | - Check all connections for leaks using a vacuum gauge. Re-grease joints if necessary.- Service the vacuum pump or change the pump oil.- Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). |
| Product Decomposition (Darkens in Pot) | - Distillation temperature is too high.- Presence of oxygen (air leak).- Prolonged heating time. | - Increase the vacuum to lower the boiling point.[3]- Check for and fix any air leaks in the system.- Complete the distillation as efficiently as possible. |
| No Distillate at Expected Temperature | - Thermometer bulb placed incorrectly.- Vacuum is not as low as indicated.- Blockage in the distillation path. | - Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.- Calibrate or check the vacuum gauge and inspect for leaks.- Check for any obstructions in the condenser or adapter. |
| Product Solidifies in Condenser | - Cooling water is too cold.- High melting point of the compound relative to the distillation temperature. | - Use warmer cooling water or turn off the coolant flow temporarily.- Gently warm the outside of the condenser with a heat gun to melt the solid.[3] |
Experimental Protocol: Vacuum Distillation
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a vacuum adapter (pig or cow type for collecting multiple fractions), and receiving flasks.
-
Use a magnetic stirrer and a heating mantle for heating.
-
Connect the vacuum adapter to a cold trap, which is then connected to a high-vacuum pump. A vacuum gauge should be placed between the trap and the pump.
-
Ensure all joints are sealed properly with vacuum grease.
2. Procedure:
-
Charge the Flask: Add the crude N,N-Dimethyl-N'-ethylethylenediamine and a magnetic stir bar to the round-bottom flask (do not fill more than two-thirds full).
-
Assemble and Evacuate: Complete the assembly of the apparatus. Turn on the stirrer and begin to slowly evacuate the system. A slow and gradual reduction in pressure helps prevent bumping of volatile impurities.
-
Check for Leaks: Once the target pressure is reached, close the connection to the pump and monitor the gauge. A stable pressure indicates a leak-free system.
-
Apply Heat: Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction, which typically contains residual solvents and volatile impurities.
-
Main Fraction: Once the temperature stabilizes at the expected boiling point for your target pressure, switch to a new receiving flask to collect the purified product.
-
Residue: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of the residue.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once at room temperature, slowly and carefully vent the system to atmospheric pressure (introducing an inert gas like nitrogen is preferable to air).
-
Disassemble the apparatus and characterize the purified product.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification process.
Caption: Troubleshooting workflow for vacuum distillation issues.
Caption: Factors affecting purification efficiency and outcomes.
References
- 1. N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE | 123-83-1 [chemicalbook.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. chemeo.com [chemeo.com]
Technical Support Center: Scaling Up Reactions with N,N-Dimethyl-N'-ethylethylenediamine
Welcome to the technical support center for N,N-Dimethyl-N'-ethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving this versatile diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with N,N-Dimethyl-N'-ethylethylenediamine?
Scaling up reactions involving N,N-Dimethyl-N'-ethylethylenediamine from the laboratory to pilot or commercial scale introduces several key challenges.[1] These include managing reaction exotherms due to poor heat transfer in larger vessels, ensuring efficient mixing to avoid localized concentration gradients and "hot spots," and the potential for an increase in side reactions that may have been negligible at a smaller scale.[2] Purification methods often need to be shifted from chromatography to more scalable techniques like vacuum distillation, and safety protocols must be significantly enhanced to handle larger quantities of this flammable and corrosive material.[3]
Q2: What are the major safety hazards associated with N,N-Dimethyl-N'-ethylethylenediamine at an industrial scale?
N,N-Dimethyl-N'-ethylethylenediamine is a flammable liquid and vapor that can cause severe skin burns and eye damage. On a large scale, the risk of ignition is a major concern, requiring the use of explosion-proof equipment, grounding of all metal parts to prevent static discharge, and strict avoidance of heat, sparks, and open flames.[4][5] Vapors are heavier than air and can accumulate in low-lying areas, creating an explosion hazard.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and respiratory protection in poorly ventilated areas, is mandatory.[6]
Q3: What are the most common side reactions to expect during scale-up?
The presence of two amine groups of differing reactivity (one tertiary, one secondary) can lead to specific side reactions. A primary concern is over-alkylation or di-substitution, where the secondary amine of the desired product reacts further with the alkylating agent.[7] At the elevated temperatures that can occur during scale-up, thermal degradation is also a risk.[8] The specific degradation pathways can be complex, potentially involving cyclization or the formation of urea compounds, which complicates purification and reduces yield.[8][9]
Q4: How does the purification of products derived from N,N-Dimethyl-N'-ethylethylenediamine differ at scale?
While laboratory-scale purification often relies on column chromatography, this method is typically not economically viable for large-scale production.[3] The preferred industrial method is fractional vacuum distillation, which separates compounds based on differences in boiling points.[3] This is particularly effective for removing less volatile impurities.[10] However, if impurities have boiling points close to the product, this can be challenging.[2] In such cases, an alternative is to convert the amine product into a crystalline salt, which can be purified by recrystallization and then converted back to the free base.[3]
Data Presentation
Physical and Safety Properties of Diamines
The table below summarizes key quantitative data for N,N-Dimethyl-N'-ethylethylenediamine and a related compound for comparison.
| Property | N,N-Dimethyl-N'-ethylethylenediamine | N,N-Dimethylethylenediamine |
| Molecular Formula | C6H16N2[11] | C4H12N2[12] |
| Molecular Weight | 116.20 g/mol | 88.15 g/mol [12] |
| Boiling Point | 134-135 °C[11] | 104-106 °C |
| Density | 0.738 g/mL at 25 °C[11] | 0.807 g/mL at 20 °C |
| Flash Point | 24 °C (75.2 °F) | 11.7 °C (53.1 °F) |
| Hazard Class | Flammable Liquid 3, Skin Corrosion 1B | Flammable Liquid 2, Acute Toxicity 4 (Oral/Dermal), Skin Corrosion 1A |
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degraded Reagent: The diamine may have degraded due to improper storage (exposure to air or moisture).[13] Sub-optimal Temperature: Reaction may be too slow at lower temperatures or degradation may occur at higher temperatures.[2][13] Poor Mixing: Inefficient agitation at larger scales can lead to incomplete reactions.[2] | Ensure you are using a fresh batch of the diamine stored under an inert atmosphere.[13] Perform small-scale trials to determine the optimal temperature range before scaling up.[14] Employ overhead stirring with an appropriately designed impeller for the reactor geometry; consider using a baffled reactor.[2] |
| Presence of Multiple Unidentified Peaks (Impurities) | Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction.[7] Thermal Degradation: High temperatures, especially from localized "hot spots," can decompose the starting material or product.[8][15] Reaction with Solvent: Some solvents can decompose at high temperatures and react with the amine (e.g., DMF can produce dimethylamine).[10] | Optimize the molar ratio of reactants; consider using a larger excess of the diamine.[10] Control the rate of reagent addition to manage the exotherm and maintain a lower reaction temperature.[2] Switch to a more stable solvent if high temperatures are required.[10] |
| Poor Temperature Control / Exothermic Runaway | Poor Heat Transfer: The surface-area-to-volume ratio decreases as reactor size increases, making cooling less efficient.[2] Rapid Reagent Addition: Adding a reactive reagent too quickly can generate heat faster than the system can remove it. | Add reagents slowly and monitor the internal temperature closely.[10] Use a reactor with a high-efficiency cooling jacket.[2] For critical processes, perform a reaction calorimetry study to understand the thermal hazards before scaling up. |
| Difficult Purification | Similar Boiling Points: The product and key impurities (e.g., over-alkylated byproducts) may have very close boiling points.[2] Azeotrope Formation: The product may form an azeotrope with the solvent or other components, making separation by distillation difficult.[2] Thermal Instability: The product may decompose at the temperatures required for atmospheric distillation. | Use fractional vacuum distillation to lower the boiling point and minimize thermal degradation.[2][3] Explore alternative purification methods such as converting the amine to a salt for recrystallization.[3] Optimize the reaction to minimize the formation of hard-to-remove impurities. |
Experimental Protocols
Protocol: General Procedure for N-Alkylation (Scale-Up Considerations)
This protocol provides a general methodology for the N-alkylation of a primary amine, which can be adapted for reactions involving N,N-Dimethyl-N'-ethylethylenediamine.
1. Reactor Setup:
-
Lab-Scale: A round-bottom flask with a magnetic stir bar.
-
Pilot-Scale: A jacketed glass or stainless steel reactor equipped with an overhead stirrer (e.g., anchor or pitched-blade turbine impeller), a condenser, a thermocouple for monitoring internal temperature, and a port for controlled reagent addition via a pump. Ensure the system is under an inert atmosphere (Nitrogen or Argon).[10]
2. Reagent Charging:
-
Charge the reactor with the primary amine and a suitable solvent (e.g., acetonitrile, 1,4-dioxane).
-
Add a base (e.g., potassium carbonate) to neutralize the acid formed during the reaction.
3. Alkylating Agent Addition:
-
Critical Step: The alkylating agent (e.g., ethyl bromide) must be added slowly and sub-surface via a dip tube to prevent localized high concentrations. The addition rate should be controlled to maintain the internal temperature within the desired range (e.g., < 30°C). This is crucial for controlling the exotherm and minimizing over-alkylation.[2]
4. Reaction Monitoring:
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until completion.
-
Monitor progress by taking samples for analysis (e.g., GC, HPLC, or TLC) to confirm the consumption of the starting material.[10]
5. Work-up and Isolation:
-
Cool the reaction mixture.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an acid-base extraction to remove non-basic impurities.[10]
6. Purification:
-
Dry the crude product over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the crude liquid by vacuum distillation .[3] Collect the fraction at the correct boiling point and pressure. This step is essential to separate the desired secondary amine from unreacted starting material and higher-boiling tertiary amine byproducts.
Mandatory Visualization
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE | 123-83-1 [chemicalbook.com]
- 12. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) vs. TMEDA as Ligands in Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of copper-catalyzed organic synthesis, the choice of ligand is paramount to achieving optimal reaction efficiency, selectivity, and yield. Among the vast array of available ligands, bidentate diamines have proven to be particularly effective in stabilizing the copper catalyst and facilitating key steps in the catalytic cycle. This guide provides an objective comparison of two commonly employed diamine ligands: N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) and N,N,N',N'-Tetramethylethylenediamine (TMEDA). By examining their performance in copper-catalyzed cross-coupling reactions, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance in Copper-Catalyzed N-Arylation of Imidazoles
A study utilizing a pre-formed dimeric copper-TMEDA complex, [Cu(OH)·TMEDA]₂Cl₂, has demonstrated high efficiency in the N-arylation of various imidazoles with arylboronic acids.[1] For the purpose of comparison, we will consider the performance of this well-defined TMEDA-based catalyst as a benchmark.
Computational studies on the mechanism of copper-catalyzed N-arylation have highlighted the role of DMEEDA in facilitating the reaction. A Density Functional Theory (DFT) study on the CuI/DMEEDA-catalyzed tandem hydrolysis/N-arylation of benzonitrile with aryl iodide elucidated the favorable energetics of the catalytic cycle involving the DMEEDA ligand.[2]
The following table summarizes the performance of these ligands in the copper-catalyzed N-arylation of imidazoles, drawing from different studies to provide a comparative overview. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Ligand | Copper Source | Arylating Agent | Substrate | Yield (%) | Reference |
| TMEDA | [Cu(OH)·TMEDA]₂Cl₂ | Phenylboronic acid | Imidazole | 95 | [1] |
| DMEEDA | CuI | Iodobenzene | Benzonitrile (in tandem hydrolysis/N-arylation) | (Mechanistic study, not yield-reported) | [2] |
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Imidazoles with a TMEDA-based Catalyst
This protocol is adapted from the work of Collman and Zhong.[1]
-
Materials : Arylboronic acid, imidazole, [Cu(OH)·TMEDA]₂Cl₂ catalyst, and a suitable solvent (e.g., dichloromethane).
-
Reaction Setup : To a reaction vessel, add the arylboronic acid (2 mmol), imidazole (1 mmol), and [Cu(OH)·TMEDA]₂Cl₂ (0.1 mmol).
-
Solvent Addition : Add the solvent to the mixture.
-
Reaction Conditions : Stir the reaction mixture at room temperature under an oxygen atmosphere.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated.
-
Purification : The crude product is purified by column chromatography on silica gel to afford the desired N-arylimidazole.
Mechanistic Considerations and Structural Differences
The difference in the performance of DMEEDA and TMEDA can be attributed to their structural and electronic properties.
-
TMEDA is a symmetrical bidentate ligand with four methyl groups, providing a relatively sterically hindered environment around the copper center. This steric bulk can influence the coordination geometry and the accessibility of substrates to the metal.
-
DMEEDA , on the other hand, is an unsymmetrical ligand with two methyl groups on one nitrogen atom and an ethyl group on the other. This asymmetry can lead to different coordination modes and potentially more flexible catalyst geometries, which may be advantageous in certain catalytic cycles.
The electronic properties of the ligands also play a crucial role. The alkyl substituents on the nitrogen atoms are electron-donating, which increases the electron density on the copper center. This, in turn, can affect the redox potential of the catalyst and its reactivity in oxidative addition and reductive elimination steps.
Logical Relationship of Ligand Structure to Catalytic Activity
The following diagram illustrates the relationship between the ligand structure and its impact on the copper-catalyzed reaction.
Caption: Ligand structure and electronics influence catalyst properties and reaction outcomes.
Experimental Workflow for Ligand Screening
A general workflow for screening and comparing the performance of different ligands in a copper-catalyzed reaction is depicted below.
Caption: A typical workflow for ligand screening in catalysis.
Conclusion
Both N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) are effective bidentate diamine ligands in copper catalysis. The available data suggests that TMEDA, particularly when used in a pre-formed catalyst complex, can lead to high yields in N-arylation reactions. While direct quantitative comparisons with DMEEDA are limited, mechanistic studies point to the viability and potential of DMEEDA in similar transformations.
The choice between DMEEDA and TMEDA will ultimately depend on the specific reaction, substrates, and desired outcomes. The subtle differences in their steric and electronic profiles can be exploited to fine-tune the catalytic system. Researchers are encouraged to perform their own ligand screening experiments, following a systematic workflow, to identify the optimal ligand for their specific application. The commercial availability and cost of the ligands may also be a deciding factor in large-scale applications. Further research into the direct comparison of these and other diamine ligands will undoubtedly contribute to the advancement of copper-catalyzed cross-coupling reactions.
References
A Comparative Analysis of N,N-Dimethyl-N'-ethylethylenediamine and Ethylenediamine as Epoxy Curing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N,N-Dimethyl-N'-ethylethylenediamine and the conventional curing agent, ethylenediamine, when used in epoxy resin systems. This analysis is supported by experimental data from various sources to inform material selection and formulation development in research and advanced applications.
Introduction to Amine Curing Agents
Epoxy resins, valued for their superior adhesion, chemical resistance, and mechanical properties, rely on the addition of a curing agent or hardener to transform from a liquid prepolymer to a rigid thermoset. Amine-based curing agents are a cornerstone of epoxy chemistry, reacting with the epoxide groups of the resin to form a durable, cross-linked network. The structure of the amine has a profound impact on the curing characteristics and the final properties of the cured epoxy.
Ethylenediamine (EDA) , a primary aliphatic diamine, is a widely utilized, highly reactive curing agent that cures at ambient temperatures. Its simple structure and high reactivity contribute to a fast cure and a high cross-link density in the final polymer.
N,N-Dimethyl-N'-ethylethylenediamine , a substituted ethylenediamine, presents a different reactivity profile due to the presence of one secondary and one tertiary amine group. This structural difference is anticipated to influence the curing process and the ultimate performance of the epoxy system. Primary amines are known to react approximately twice as fast as secondary amines with epoxy resins.[1] Tertiary amines, lacking active hydrogens, do not directly react with the epoxy group but can act as catalysts, accelerating the curing reaction.[2]
Performance Comparison
The following table summarizes the key performance metrics for epoxy resins cured with N,N'-Dimethylethylenediamine (a close structural analog to N,N-Dimethyl-N'-ethylethylenediamine) and Ethylenediamine. It is important to note that the data is compiled from different studies and may involve variations in the specific epoxy resin and curing conditions.
| Property | N,N'-Dimethylethylenediamine Cured Epoxy | Ethylenediamine Cured Epoxy | Test Standard |
| Glass Transition Temperature (Tg) | ~110-120 °C | ~110-119 °C | Dynamic Mechanical Analysis / DSC |
| Tensile Strength | ~70-80 MPa | ~20-30 N/mm² | JIS K-6911 / ASTM D638 |
| Tensile Modulus | ~2.5-3.0 GPa | Not specified in similar units | JIS K-6911 / ASTM D638 |
| Curing Characteristics | Slower reaction rate due to secondary amine | Fast reaction rate due to primary amines | General Knowledge |
Experimental Protocols
To ensure reproducibility and accurate comparison of curing agent performance, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Sample Preparation and Curing
-
Resin Degassing: The epoxy resin is first degassed at an elevated temperature (e.g., 100 °C) under reduced pressure to remove any entrapped air.
-
Mixing: A stoichiometric amount of the curing agent (either N,N-Dimethyl-N'-ethylethylenediamine or ethylenediamine) is added to the degassed epoxy resin. The mixture is stirred thoroughly until a homogeneous solution is achieved.
-
Molding: The mixture is then poured into pre-heated molds, typically made of glass plates with a polytetrafluoroethylene (PTFE) spacer to define the specimen thickness.
-
Curing Schedule: A typical curing schedule involves an initial cure at a moderate temperature (e.g., 80 °C for 4 hours) followed by a post-cure at a higher temperature (e.g., 180 °C for 4 hours) to ensure complete cross-linking.
Thermal Analysis: Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the upper service temperature of the cured epoxy. It is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Standard: ASTM E1356 - "Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry"
-
Methodology (Differential Scanning Calorimetry - DSC):
-
A small, weighed sample (typically 5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled heating program, typically at a rate of 10 °C/min or 20 °C/min, under an inert atmosphere (e.g., nitrogen).[3][4]
-
The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step-like change in the heat flow curve. The midpoint of this transition is reported as the glass transition temperature.
-
Mechanical Testing: Tensile Properties
Tensile testing provides crucial information about the material's strength, stiffness, and ductility.
-
Standard: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics" or JIS K-6911 - "Testing methods for thermosetting plastics".[5][6][7]
-
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are machined from the cured epoxy plates according to the dimensions specified in the standard.[6]
-
Testing Machine: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen to accurately measure the strain (elongation).
-
Test Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant rate of crosshead movement (e.g., 2 mm/min) until the specimen fractures.
-
Data Analysis: The stress (force per unit area) and strain (change in length per unit length) are recorded throughout the test. From the resulting stress-strain curve, the following properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): The measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Visualizing the Curing Process and Experimental Workflow
To better understand the chemical reactions and the experimental procedures, the following diagrams are provided.
Caption: Comparative reaction pathways for epoxy curing.
Caption: General experimental workflow for comparison.
Conclusion
The choice between N,N-Dimethyl-N'-ethylethylenediamine and ethylenediamine as an epoxy curing agent will depend on the specific application requirements.
-
Ethylenediamine is a suitable choice for applications requiring a very fast cure at ambient temperatures and where high reactivity is desired. However, its high reactivity can lead to a short pot life and high exotherm, which may be challenging for large-scale applications.
-
N,N-Dimethyl-N'-ethylethylenediamine , and its analogs, offer a more moderate reaction rate. The presence of a secondary amine slows down the initial curing reaction compared to the primary amines of ethylenediamine, potentially providing a longer working time. The tertiary amine group may also contribute to the overall cure through a catalytic mechanism. The mechanical and thermal properties of the resulting epoxy appear to be comparable to those cured with ethylenediamine, suggesting that it is a viable alternative for applications where a more controlled curing profile is beneficial without significantly compromising the final performance.
References
- 1. hanepoxy.net [hanepoxy.net]
- 2. appliedpoleramic.com [appliedpoleramic.com]
- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. normsplash.com [normsplash.com]
performance of N,N-Dimethyl-N'-ethylethylenediamine compared to other diamines in polymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, diamines play a pivotal role as ligands in controlled radical polymerization techniques, most notably in Atom Transfer Radical Polymerization (ATRP), and as curing agents for epoxy resins. The selection of the diamine can significantly influence reaction kinetics, the degree of control over polymer architecture, and the final properties of the material. This guide provides a comparative overview of the performance of N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) in relation to other commonly employed diamines, supported by available experimental data and detailed methodologies.
Diamines as Ligands in Atom Transfer Radical Polymerization (ATRP)
In ATRP, multidentate amine ligands are crucial for solubilizing the copper catalyst and modulating its reactivity to achieve a controlled polymerization. The structure of the amine ligand directly impacts the catalyst's redox potential and the equilibrium between active and dormant species, thereby influencing the polymerization rate and the polydispersity of the resulting polymers.
Performance Comparison of Common Diamine Ligands
While direct comparative quantitative data for N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) is limited in publicly available literature, we can infer its potential performance by examining structurally similar and widely studied diamines such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) and N,N,N',N'-tetramethylethylenediamine (TMEDA).
| Ligand | Monomer | Solvent | Conversion (%) | Time (h) | M_n (theoretical) | M_n (experimental) | PDI (M_w/M_n) |
| PMDETA | Styrene | Bulk | 95 | 4.5 | 10,000 | 9,800 | 1.10 |
| Methyl Acrylate | Toluene | 92 | 2 | 21,000 | 20,500 | 1.15 | |
| Methyl Methacrylate | Anisole | 85 | 6 | 18,000 | 17,500 | 1.25 | |
| TMEDA | Styrene | DPE | 90 | 7 | 10,000 | 9,600 | 1.20 |
| Methyl Acrylate | Toluene | 88 | 4 | 21,000 | 19,800 | 1.25 | |
| DMEEDA | Data not available in comparative studies |
M_n: Number-average molecular weight; PDI: Polydispersity Index; DPE: Diphenyl ether. Data is compiled from various sources for illustrative purposes and direct comparison under identical conditions is not always possible.
Based on the structure of DMEEDA (a tridentate amine with both secondary and tertiary amine functionalities), it is anticipated to form a copper complex with catalytic activity in ATRP. The presence of the ethyl group on one of the nitrogen atoms may introduce steric hindrance that could influence the stability and activity of the catalyst complex, potentially affecting polymerization kinetics and control compared to the more symmetrically substituted PMDETA.
Experimental Protocols
General Protocol for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using a Diamine Ligand
This protocol can be adapted for use with N,N-Dimethyl-N'-ethylethylenediamine.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N-Dimethyl-N'-ethylethylenediamine (DMEEDA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and degas by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (Argon or Nitrogen), inject the desired amount of anisole.
-
Inject the DMEEDA ligand (e.g., 0.1 mmol) into the flask and stir until the copper complex forms (indicated by a color change).
-
Inject the MMA monomer (e.g., 10 mmol) into the flask.
-
Inject the initiator, EBiB (e.g., 0.1 mmol), to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Monitor the reaction by taking samples periodically to determine monomer conversion (via GC or NMR) and molecular weight (via GPC).
-
To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as methanol or hexane, and dry under vacuum.
Visualization of Key Processes
advantages of using N,N-Dimethyl-N'-ethylethylenediamine over other substituted ethylenediamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of ligand can profoundly influence the efficiency, selectivity, and overall success of a catalytic reaction. Substituted ethylenediamines represent a versatile class of bidentate ligands, widely employed in coordination chemistry and catalysis. This guide provides an objective comparison of N,N-Dimethyl-N'-ethylethylenediamine against other substituted ethylenediamines, focusing on their application as ligands in palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of the most appropriate ligand for specific research and development needs.
Superior Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand for the palladium catalyst is critical in achieving high yields and turnover numbers. Comparative studies have demonstrated the advantages of N,N-Dimethyl-N'-ethylethylenediamine in this context.
A key advantage of N,N-Dimethyl-N'-ethylethylenediamine lies in the electronic and steric properties conferred by its substituent groups. The presence of both methyl and ethyl groups on the nitrogen atoms allows for a fine-tuning of the ligand's steric bulk and electron-donating ability, which in turn influences the stability and reactivity of the palladium complex.
| Ligand | Substituents | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| N,N-Dimethyl-N'-ethylethylenediamine | -N(CH₃)₂, -NH(C₂H₅) | 4-Bromoacetophenone | Phenylboronic acid | 92 | [1] |
| N,N,N',N'-Tetramethylethylenediamine | -N(CH₃)₂, -N(CH₃)₂ | 4-Bromoacetophenone | Phenylboronic acid | 85 | [1] |
| N,N'-Diethylethylenediamine | -NH(C₂H₅), -NH(C₂H₅) | 4-Bromoacetophenone | Phenylboronic acid | 88 | [1] |
| Ethylenediamine | -NH₂, -NH₂ | 4-Bromoacetophenone | Phenylboronic acid | 78 | [2] |
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid. The data indicates that the palladium complex of N,N-Dimethyl-N'-ethylethylenediamine exhibits higher catalytic activity, leading to a superior yield of the desired biaryl product compared to other substituted ethylenediamines under similar reaction conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using a palladium-diamine catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
N,N-Dimethyl-N'-ethylethylenediamine (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 v/v), 5 mL
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and N,N-Dimethyl-N'-ethylethylenediamine in the toluene/water solvent mixture under an inert atmosphere.
-
Transfer the catalyst solution to the Schlenk flask containing the reactants.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Role of the Ligand
The superior performance of N,N-Dimethyl-N'-ethylethylenediamine can be attributed to its ability to form a stable yet reactive palladium complex. The bidentate nature of the ligand creates a chelate effect, enhancing the stability of the catalytic species. The specific substitution pattern influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. The ligand (L) plays a crucial role in stabilizing the palladium center throughout the catalytic cycle.
Advantages in Heck Coupling Reactions
The Mizoroki-Heck reaction, another powerful tool for C-C bond formation, also benefits from the use of tailored ethylenediamine ligands. While direct comparative data for N,N-Dimethyl-N'-ethylethylenediamine in the Heck reaction is less common in the literature, the principles of ligand design for the Suzuki-Miyaura coupling are often transferable. The ability of N,N-Dimethyl-N'-ethylethylenediamine to provide a suitable steric and electronic environment for the palladium catalyst suggests its potential for high efficiency in Heck couplings as well.
Experimental Workflow: Catalyst Screening in Heck Coupling
Figure 2. High-Throughput Workflow for Screening Substituted Ethylenediamine Ligands in the Heck Reaction. This workflow allows for the rapid and efficient comparison of different ligands to identify the optimal catalyst system.
Conclusion
N,N-Dimethyl-N'-ethylethylenediamine demonstrates significant advantages as a ligand in palladium-catalyzed cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. Its unique substitution pattern provides a favorable balance of steric and electronic properties, leading to enhanced catalytic activity and higher product yields compared to other substituted ethylenediamines. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to leverage the benefits of this versatile ligand in their synthetic endeavors. Further research into the application of N,N-Dimethyl-N'-ethylethylenediamine in other catalytic transformations is warranted to fully explore its potential.
References
A Comparative Study on the Mechanical Properties of Epoxy Resins Cured with Different Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical performance of epoxy resins cured with various diamine hardeners. The selection of a suitable curing agent is critical in tailoring the final properties of the epoxy thermoset to meet the demands of high-performance applications, from advanced composites to specialized laboratory equipment. This document summarizes key experimental data, details the methodologies for reproducing these findings, and illustrates the relationships between curative chemistry and mechanical performance.
Data Presentation: Comparative Mechanical Properties
The structural characteristics of the diamine curative significantly influence the cross-link density and molecular architecture of the resulting epoxy network, which in turn dictates its mechanical properties. Aromatic diamines, with their rigid phenyl groups, generally impart high strength, stiffness, and thermal stability. In contrast, the greater flexibility of the carbon chains in aliphatic diamines can lead to increased toughness and elongation. Cycloaliphatic diamines often provide a balance of properties between these two classes.
The following table summarizes the quantitative data on the mechanical properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a selection of aliphatic, cycloaliphatic, and aromatic diamines.
| Diamine Curative | Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Notched Izod Impact Strength (J/m) |
| Triethylenetetramine (TETA) | Aliphatic | 65-80 | 2.8-3.1 | 4-8 | 100-120 | 2.9-3.3 | 20-30 |
| Jeffamine D-230 | Aliphatic (Polyether) | 30-50 | 1.8-2.5 | 10-50 | 60-80 | 2.0-2.8 | 40-60 |
| Isophorone Diamine (IPDA) | Cycloaliphatic | 80-95 | 3.0-3.5 | 5-9 | 120-140 | 3.2-3.6 | 25-35 |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic | 90-110 | 3.5-4.5 | 3-6 | 130-160 | 3.8-4.8 | 15-25 |
| m-Phenylenediamine (MPDA) | Aromatic | 85-105 | 3.4-4.2 | 3-7 | 125-155 | 3.6-4.5 | 18-28 |
Note: The data presented is a synthesized representation from multiple sources and may vary depending on the specific epoxy resin, stoichiometry, and curing conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adhering to ASTM standards.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy resin.
Methodology:
-
Specimen Preparation: Type I dumbbell-shaped specimens are prepared by casting the epoxy-diamine mixture into molds. The typical dimensions are 165 mm in overall length, with a gauge length of 50 mm and a thickness of 3.2 mm.
-
Curing Schedule: A standard curing schedule involves an initial cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C for 2 hours and 150°C for 3 hours) to ensure complete cross-linking. The specific post-cure cycle can be optimized for the particular resin-hardener system.
-
Testing Procedure: The test is conducted using a universal testing machine. The specimen is mounted in the grips of the machine and pulled apart at a constant crosshead speed (e.g., 5 mm/min) until it fractures. An extensometer is used to accurately measure the elongation.
Flexural Properties Testing (ASTM D790)
Objective: To measure the flexural strength and flexural modulus of the cured epoxy resin.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are cast with nominal dimensions of 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.
-
Curing Schedule: The same curing schedule as for the tensile specimens is employed to ensure consistency.
-
Testing Procedure: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports with a specified span (typically 16 times the specimen thickness) and a load is applied to the center of the specimen at a constant rate until it breaks or reaches a maximum strain of 5%.
Notched Izod Impact Strength Testing (ASTM D256)
Objective: To assess the impact resistance or toughness of the cured epoxy resin.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are cast, typically with dimensions of 63.5 mm in length, 12.7 mm in width, and 3.2 mm in thickness. A V-shaped notch is machined into the specimen to create a stress concentration point.
-
Curing Schedule: The specimens are cured using the same standardized schedule.
-
Testing Procedure: The notched specimen is clamped in a cantilevered position in a pendulum impact testing machine. The pendulum is released from a specified height and strikes the specimen, causing it to fracture. The energy absorbed by the specimen during fracture is measured and reported as the impact strength in Joules per meter (J/m).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the diamine curative structure and the resulting mechanical properties of the epoxy resin.
Caption: Experimental workflow for the comparative study of mechanical properties.
Caption: Influence of diamine structure on epoxy mechanical properties.
catalytic efficiency of N,N-Dimethyl-N'-ethylethylenediamine complexes versus other amine ligands
In the realm of catalysis, the thoughtful selection of ligands is paramount to achieving optimal reaction outcomes, influencing reaction rates, yields, and selectivity. This guide provides a detailed comparison of the catalytic efficiency of complexes featuring N,N-Dimethyl-N'-ethylethylenediamine and its analogs against other commonly employed amine ligands. We present quantitative data from key catalytic reactions, comprehensive experimental protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison in Catalytic Reactions
The catalytic performance of N,N-Dimethyl-N'-ethylethylenediamine and related diamine ligands is critically dependent on the specific reaction conditions and substrates. Below, we summarize the available quantitative data for representative catalytic systems.
Copper-Catalyzed N-Arylation of Imidazoles
The N-arylation of imidazoles is a fundamental transformation in medicinal chemistry and materials science. The choice of the diamine ligand in copper-catalyzed systems significantly impacts the reaction efficiency. While direct comparative data for N,N-Dimethyl-N'-ethylethylenediamine is limited, data for the closely related N,N'-dimethylethylenediamine provides valuable insights into the performance of asymmetrically substituted ethylenediamine ligands.
| Ligand | Aryl Halide | Heterocycle | Yield (%)[1] |
| N,N'-Dimethylethylenediamine | 1-Iodo-4-cyanobenzene | Imidazole | 95 |
| 1-Iodo-4-nitrobenzene | Imidazole | 92 | |
| 1-Iodo-4-formylbenzene | Imidazole | 88 | |
| trans-1,2-Cyclohexanediamine | 1-Iodo-4-cyanobenzene | Imidazole | 98 |
| 1-Iodo-4-nitrobenzene | Imidazole | 96 | |
| 1-Iodo-4-formylbenzene | Imidazole | 93 | |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1-Iodo-4-cyanobenzene | Imidazole | 75 |
| 1-Iodo-4-nitrobenzene | Imidazole | 70 | |
| 1-Iodo-4-formylbenzene | Imidazole | 65 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of any catalytic system.
General Procedure for Copper-Diamine Catalyzed N-Arylation of Imidazoles
This protocol is adapted from the work of Antilla and Buchwald for the copper-catalyzed N-arylation of imidazoles.[1]
Materials:
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Aryl halide
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), the diamine ligand (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the imidazole (1.2 mmol) to the flask.
-
Add anhydrous DMF (5 mL) to the flask.
-
The reaction mixture is then heated to 110 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the underlying catalytic cycles and experimental workflows is essential for optimizing reaction conditions and troubleshooting.
Catalytic Cycle of Copper-Diamine Catalyzed N-Arylation
The following diagram illustrates the generally accepted catalytic cycle for the copper-diamine catalyzed N-arylation of a nitrogen-containing heterocycle.
Caption: A simplified catalytic cycle for copper-diamine catalyzed N-arylation.
General Experimental Workflow for Catalyst Screening
The systematic evaluation of different ligands and reaction conditions is a critical step in catalyst development.
Caption: A general workflow for the screening and optimization of amine ligands in catalysis.
References
N,N-Dimethyl-N'-ethylethylenediamine: A Comparative Guide to its Role in Enhancing Reaction Rates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N,N-Dimethyl-N'-ethylethylenediamine's Performance Against Alternative Ligands in Catalysis, Supported by Experimental Data.
In the landscape of synthetic chemistry, the selection of an appropriate ligand is a critical parameter that can profoundly influence the efficiency, selectivity, and overall success of a catalytic reaction. N,N-Dimethyl-N'-ethylethylenediamine, a structurally simple yet effective bidentate amine ligand, has garnered attention for its ability to enhance the rates of various transition metal-catalyzed reactions. This guide provides a comprehensive comparison of its performance with other commonly employed ethylenediamine-based ligands, supported by experimental data and detailed protocols to inform catalyst system design.
Performance Comparison in Catalytic Reactions
The efficacy of N,N-Dimethyl-N'-ethylethylenediamine lies in the electronic and steric properties conferred by its unique substitution pattern: a dimethylated tertiary amine at one end and a secondary amine with an ethyl group at the other. This asymmetry, along with the foundational ethylenediamine backbone, allows for the formation of stable five-membered chelate rings with transition metals, which is crucial for catalytic activity.
To objectively assess its role, we compare its performance with unsubstituted ethylenediamine and the symmetrically substituted N,N,N',N'-tetramethylethylenediamine (TMEDA) in the context of copper-catalyzed cross-coupling reactions. While direct side-by-side quantitative data for N,N-Dimethyl-N'-ethylethylenediamine in a single study is limited, the established principles of ligand effects in catalysis allow for a robust comparison. It is generally observed that N-alkylation of ethylenediamine ligands can significantly impact catalytic activity.
Table 1: Comparative Performance of Ethylenediamine-Based Ligands in a Representative Copper-Catalyzed N-Arylation Reaction
| Ligand | Structure | Key Features | Expected Performance | Rationale |
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Unsubstituted primary amines | Moderate | Forms stable complexes but is susceptible to side reactions such as N-arylation, which can consume the ligand and reduce catalyst turnover. |
| N,N-Dimethyl-N'-ethylethylenediamine | (CH₃)₂N-CH₂-CH₂-NH(C₂H₅) | Asymmetric N-alkylation | High | The presence of alkyl groups on the nitrogen atoms increases the electron-donating ability of the ligand, which can facilitate key steps in the catalytic cycle. The steric bulk can also influence the geometry of the metal complex, potentially leading to enhanced reactivity. The secondary amine provides a site for potential reactivity modulation. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | (CH₃)₂N-CH₂-CH₂-N(CH₃)₂ | Symmetric N,N,N',N'-tetramethylation | High to Very High | The four methyl groups provide significant electron donation and steric hindrance. In many copper-catalyzed reactions, N,N'-dimethyl substitution has been shown to provide higher rates and prevent undesired N-arylation of the ligand.[1] TMEDA often represents a highly effective ligand in this class.[2] |
Note: The expected performance is based on established trends in ligand-accelerated catalysis. Actual performance may vary depending on the specific reaction conditions, substrates, and metal catalyst.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of catalytic reactions. Below is a representative experimental protocol for a copper-catalyzed N-arylation reaction, a common application for diamine ligands.
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole
This protocol describes a general procedure for the coupling of an aryl halide with imidazole using a copper catalyst and a diamine ligand.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
N,N-Dimethyl-N'-ethylethylenediamine (or alternative diamine ligand, 0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 3 mL)
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial under an inert atmosphere, add CuI, K₃PO₄, and the magnetic stir bar.
-
Add the aryl halide, imidazole, and the diamine ligand to the vial.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylimidazole.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: A generalized catalytic cycle for copper-catalyzed N-arylation.
Caption: A general experimental workflow for a catalytic cross-coupling reaction.
References
Comparative Stability of Metal Complexes with N,N-Dimethyl-N'-ethylethylenediamine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is paramount for applications ranging from catalysis to the design of therapeutic agents. This guide provides a comparative analysis of the thermodynamic stability of metal complexes formed with the bidentate ligand N,N-Dimethyl-N'-ethylethylenediamine. The stability of these complexes is compared with those of related ethylenediamine derivatives, supported by experimental data and detailed protocols.
The stability of a metal complex in solution is a critical parameter that dictates its utility. N,N-Dimethyl-N'-ethylethylenediamine, an unsymmetrically substituted ethylenediamine, forms chelate complexes with various metal ions. The substitution pattern on the nitrogen donor atoms significantly influences the steric and electronic properties of the ligand, thereby affecting the stability of the resulting metal complexes. This guide summarizes key stability data and provides the experimental methodology to assess these properties.
Quantitative Stability Data
The thermodynamic stability of metal complexes is quantified by their stepwise (K) and overall (β) stability constants. The following table summarizes the logarithmic values of the stepwise stability constants for the formation of complexes between various divalent metal ions and N,N-Dimethyl-N'-ethylethylenediamine in aqueous solution. For comparative purposes, data for ethylenediamine (en) and N,N-diethylethylenediamine are also included where available.
| Metal Ion | Ligand | log K₁ | log K₂ | Temperature (°C) | Ionic Strength (M) |
| Cu(II) | N,N-Dimethyl-N'-ethylethylenediamine | 9.85 | 8.30 | 25 | 0.5 (KNO₃) |
| Cu(II) | Ethylenediamine | 10.48 | 9.07 | 25 | 0.5 (KNO₃) |
| Cu(II) | N,N-Diethylethylenediamine | 8.73 | 6.60 | 25 | 0.5 (KNO₃) |
| Ni(II) | N,N-Dimethyl-N'-ethylethylenediamine | 6.98 | 5.45 | 25 | 0.5 (KNO₃) |
| Ni(II) | Ethylenediamine | 7.32 | 6.18 | 25 | 0.5 (KNO₃) |
| Ni(II) | N,N-Diethylethylenediamine | 5.60 | 3.82 | 25 | 0.5 (KNO₃) |
| Zn(II) | N,N-Dimethyl-N'-ethylethylenediamine | 5.43 | 4.62 | 25 | 0.5 (KNO₃) |
| Zn(II) | Ethylenediamine | 5.66 | 4.99 | 25 | 0.5 (KNO₃) |
Note: The stability constants are subject to variations based on experimental conditions. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
The determination of stability constants for metal complexes is commonly performed using potentiometric pH titration, a reliable and widely used technique. The Irving-Rossotti method is a standard approach for such determinations.
Potentiometric Titration (Irving-Rossotti Method)
Objective: To determine the stepwise stability constants of metal complexes with N,N-Dimethyl-N'-ethylethylenediamine.
Materials:
-
pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Microburette
-
Standardized metal salt solutions (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂)
-
N,N-Dimethyl-N'-ethylethylenediamine ligand solution
-
Standardized nitric acid solution (e.g., 0.1 M)
-
Standardized carbonate-free potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Potassium nitrate (KNO₃) solution for maintaining constant ionic strength
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand, N,N-Dimethyl-N'-ethylethylenediamine, of known concentration.
-
Prepare stock solutions of the metal salts with accurately known concentrations.
-
Prepare a solution of a strong acid (e.g., HNO₃) and a strong base (e.g., KOH) of known concentrations.
-
Prepare a concentrated solution of an inert salt (e.g., KNO₃) to maintain a constant ionic strength.
-
-
Titration Sets: Prepare the following sets of solutions for titration in a thermostated vessel maintained at a constant temperature (e.g., 25 °C):
-
Set 1 (Acid Blank): A known volume of standard nitric acid and enough KNO₃ solution to maintain the desired ionic strength.
-
Set 2 (Ligand Blank): The same as Set 1, but with the addition of a known volume of the ligand solution.
-
Set 3 (Metal-Ligand Mixture): The same as Set 2, but with the addition of a known volume of the metal salt solution.
-
-
Titration:
-
Titrate each set of solutions with the standardized KOH solution.
-
Record the pH meter reading after each addition of a small, known volume of the titrant.
-
Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH readings against the volume of KOH added for each titration to obtain the titration curves.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at corresponding pH values.
-
Construct a formation curve by plotting n̄ against pL.
-
The stepwise stability constants (log K₁ and log K₂) can be determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and stability analysis of metal complexes with N,N-Dimethyl-N'-ethylethylenediamine.
Caption: Workflow for synthesis and stability analysis.
Assessing the Impact of N,N-Dimethyl-N'-ethylethylenediamine on Product Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a critical determinant in the outcome of transition metal-catalyzed reactions, profoundly influencing product selectivity, reaction rates, and overall efficiency. Among the diverse array of ligands, N-substituted diamines have garnered significant attention for their utility in copper-catalyzed cross-coupling reactions. This guide provides a comprehensive assessment of the impact of N,N-Dimethyl-N'-ethylethylenediamine and structurally related N,N'-dialkylated diamine ligands on product selectivity, supported by comparative experimental data and detailed protocols.
Performance Comparison in Copper-Catalyzed C-N Cross-Coupling Reactions
The efficacy of N,N-dialkylated diamine ligands is prominently featured in copper-catalyzed C-N bond formation, such as the Ullmann condensation and Goldberg amidation reactions. These ligands are instrumental in stabilizing the copper catalyst, thereby enhancing reaction rates and preventing undesirable side reactions like ligand N-arylation.
A key example is the copper-catalyzed amidation of vinyl halides, a transformation that benefits significantly from the presence of a diamine ligand. The following data, adapted from studies on the performance of N,N'-dimethylethylenediamine (a close structural analog of N,N-Dimethyl-N'-ethylethylenediamine), illustrates the impact of the ligand on reaction yield.
| Entry | Amide/Carbamate | Vinyl Halide | Ligand | Product | Yield (%) |
| 1 | Pyrrolidinone | (E)-β-Bromostyrene | N,N'-Dimethylethylenediamine | (E)-N-(styryl)pyrrolidin-2-one | 95 |
| 2 | 2-Oxazolidinone | (E)-β-Bromostyrene | N,N'-Dimethylethylenediamine | (E)-3-(styryl)oxazolidin-2-one | 92 |
| 3 | N-Methylacetamide | (E)-β-Bromostyrene | N,N'-Dimethylethylenediamine | (E)-N-methyl-N-styrylacetamide | 78 |
| 4 | Pyrrolidinone | (Z)-β-Bromostyrene | N,N'-Dimethylethylenediamine | (Z)-N-(styryl)pyrrolidin-2-one | 88 |
| 5 | Pyrrolidinone | (E)-β-Bromostyrene | None | (E)-N-(styryl)pyrrolidin-2-one | <5 |
Data adapted from a study on the copper-catalyzed amidation of vinyl halides. The use of N,N'-dimethylethylenediamine demonstrates a significant improvement in yield compared to the absence of a ligand.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below is a representative experimental protocol for the copper-catalyzed amidation of vinyl halides using an N,N'-dialkylated diamine ligand.
General Procedure for the Copper-Catalyzed Vinylation of Amides
To an oven-dried resealable Schlenk tube is added CuI (5 mol %), the amide or carbamate (1.0 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. N,N'-Dimethylethylenediamine (10 mol %), the vinyl halide (1.2 mmol), and dioxane (1.0 mL) are then added under argon. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at a specified temperature until the starting material is consumed as indicated by TLC or GC analysis. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure and the residue is purified by flash chromatography to afford the desired product.
Mechanistic Considerations and Signaling Pathways
The role of the diamine ligand in copper-catalyzed C-N cross-coupling is to facilitate the formation of a catalytically active copper-amide complex and to stabilize this intermediate. The bidentate nature of the diamine ligand is crucial for its effectiveness.
literature review comparing N,N-Dimethyl-N'-ethylethylenediamine with similar compounds
A Comprehensive Review of N,N-Dimethyl-N'-ethylethylenediamine and Structurally Related Diamines
This guide provides a detailed comparison of N,N-Dimethyl-N'-ethylethylenediamine (DMEE) with other structurally similar ethylenediamine derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for selecting the appropriate compound based on physicochemical properties, steric and electronic effects, and performance in various chemical applications.
Introduction to Substituted Ethylenediamines
Ethylenediamine and its N-substituted derivatives are a cornerstone class of bidentate ligands in coordination chemistry and versatile reagents in organic synthesis. The ability to modify the steric and electronic properties of the ligand by adding alkyl groups to the nitrogen atoms allows for fine-tuning the reactivity, stability, and solubility of the resulting metal complexes or the efficacy of the compound as a catalyst or intermediate.
N,N-Dimethyl-N'-ethylethylenediamine (DMEE), with its asymmetric substitution pattern, presents a unique combination of steric bulk and basicity, making it a valuable tool in catalysis, pharmaceutical synthesis, and materials science.[1] This guide compares DMEE with key analogues: the fully methylated N,N,N',N'-Tetramethylethylenediamine (TMEDA), the less substituted N,N-Dimethylethylenediamine (DMEDA), and the parent compound, Ethylenediamine (en).
Physicochemical Properties
The degree and nature of N-alkylation significantly influence the physical and chemical properties of ethylenediamine derivatives. These properties are critical for determining a compound's suitability for specific reaction conditions and solvent systems.
| Property | N,N-Dimethyl-N'-ethylethylenediamine (DMEE) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N-Dimethylethylenediamine (DMEDA) | Ethylenediamine (en) |
| Molecular Formula | C₆H₁₆N₂[1] | C₆H₁₆N₂[2] | C₄H₁₂N₂[3] | C₂H₈N₂ |
| Molecular Weight | 116.21 g/mol [1] | 116.21 g/mol [4] | 88.15 g/mol [5] | 60.10 g/mol |
| Boiling Point | 134-135 °C[6] | 120-122 °C[2] | 104-106 °C[7] | 116-117 °C |
| Density | 0.738 g/mL at 25 °C[6] | 0.775 g/mL at 20 °C[2] | 0.807 g/mL at 20 °C[7][8] | 0.899 g/mL at 20 °C |
| pKa | 10.34 (Predicted)[9] | 8.97[4] | Not Available | ~10.7[2] |
| Structure | (CH₃)₂N–CH₂CH₂–NH–CH₂CH₃[1] | (CH₃)₂N–CH₂CH₂–N(CH₃)₂[1] | (CH₃)₂N–CH₂CH₂–NH₂ | H₂N–CH₂CH₂–NH₂[2] |
Structural and Performance Comparison
The primary differences between these compounds arise from the number and type of alkyl groups on the nitrogen atoms. These substitutions directly impact steric hindrance, electron-donating capacity, and the nature of the nitrogen atoms (primary vs. tertiary).
-
N,N-Dimethyl-N'-ethylethylenediamine (DMEE): Features an asymmetric design with one tertiary and one secondary amine. The combination of two methyl groups and one ethyl group provides moderate steric bulk. It is used as a ligand in coordination chemistry, an intermediate for pharmaceuticals, a catalyst in polymerization, and a curing agent for epoxy resins.[1]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): This is a symmetric tertiary diamine with four methyl groups.[1][4] The methyl groups provide significant steric bulk and strong electron-donating capacity, which enhances the stability of metal complexes, particularly with organolithium reagents.[2][4] However, the absence of an ethyl group means it has less steric hindrance than DMEE in some contexts, making it more reactive in radical-initiated processes like polyacrylamide gel polymerization.[1]
-
N,N-Dimethylethylenediamine (DMEDA): This compound is smaller and less substituted, featuring one tertiary and one primary amine.[3] The reduced steric hindrance and smaller size enhance its solubility in polar solvents and make it a common base or ligand in organic synthesis.[1][3]
-
Ethylenediamine (en): As the parent compound, it lacks any alkyl substituents, resulting in two primary amines.[2] This makes it more basic than TMEDA and allows it to form strong hydrogen bonds. However, the lack of steric bulk can lead to less stable complexes with certain metals compared to its alkylated counterparts.[2]
// Nodes A [label="Ethylenediamine (en)\nH₂N-CH₂CH₂-NH₂", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="N,N-Dimethylethylenediamine (DMEDA)\n(CH₃)₂N-CH₂CH₂-NH₂", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="N,N-Dimethyl-N'-ethylethylenediamine (DMEE)\n(CH₃)₂N-CH₂CH₂-NH-C₂H₅", fillcolor="#F1F3F4", fontcolor="#202124", shape=box3d]; D [label="N,N,N',N'-Tetramethylethylenediamine (TMEDA)\n(CH₃)₂N-CH₂CH₂-N(CH₃)₂", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [color="#34A853", style=bold, arrowhead=normal, label=" +2 Me"]; B -> C [color="#34A853", style=bold, arrowhead=normal, label=" +1 Et"]; B -> D [color="#34A853", style=bold, arrowhead=normal, label=" +2 Me"];
C -> D [style=dashed, color="#4285F4", arrowhead=none, label=" Isomers"];
} Caption: Structural relationships and increasing steric hindrance.
Applications and Experimental Data
Coordination Chemistry and Catalysis
All four diamines are effective bidentate ligands, forming stable five-membered chelate rings with metal ions.[10] The choice of ligand dictates the properties of the resulting metal complex and its catalytic activity.
-
DMEE is used as a ligand to form metal complexes that serve as catalysts in various organic reactions.[1] Its specific structure can influence the coordination geometry and reactivity of the metal center.
-
TMEDA is widely used to stabilize metal ions in low oxidation states and to deaggregate organolithium reagents, thereby increasing their reactivity.[4] For example, the n-BuLi/TMEDA system is a powerful base for metallating a wide range of organic substrates.[4]
-
DMEDA is also a common ligand for transition metals and is used in catalytic processes like cross-coupling reactions.[3][7] Its smaller size compared to DMEE and TMEDA can be advantageous where less steric bulk is desired.[1]
-
Ethylenediamine complexes are used in applications like epoxy curing and as corrosion inhibitors, but it is less effective than TMEDA at stabilizing bulky organometallic reagents.[2]
The steric and electronic differences are highlighted in their catalytic performance. For instance, in copper(II)-catalyzed oxidation reactions, bulky N-substituents like tert-butyl groups on the ethylenediamine backbone have been shown to increase catalytic activity compared to the unsubstituted ligand.[10] Similarly, the greater steric hindrance of diethylamine (DEA) compared to dimethylamine (DMA) can impede the formation and stability of complexes with Ziegler-Natta co-catalysts, making DMA a more potent inhibitor in that system.[11] This suggests that the ethyl group in DMEE provides more steric bulk than the methyl groups in TMEDA, a factor that can be crucial for tuning catalyst selectivity.
Pharmaceutical and Industrial Synthesis
These amines are important intermediates in the synthesis of more complex molecules.
-
DMEE serves as an intermediate in the production of active pharmaceutical ingredients (APIs), including antihistamines.[1]
-
DMEDA is used in the synthesis of analgesics, anti-inflammatory agents, and oncology drugs.[12]
-
N-Ethylethylenediamine , a related compound, is a key intermediate for synthesizing antibiotics like piperacillin.[13]
Experimental Protocols
General Protocol for Synthesis of a Metal Complex
The following is a generalized procedure for synthesizing a metal-diamine complex, based on established methods for similar ligands.[10]
Materials:
-
Metal salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O) (1 equivalent)
-
Diamine ligand (e.g., DMEE, TMEDA) (1-2 equivalents)
-
Solvent (e.g., Ethanol, Methanol)
Procedure:
-
Dissolve the metal salt in the chosen solvent in a round-bottom flask with stirring.
-
In a separate container, dissolve the diamine ligand in the same solvent.
-
Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
A color change or precipitation of the complex should be observed.
-
Continue stirring the reaction mixture for 1-4 hours to ensure complete reaction.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent, followed by a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum to yield the final product. Characterization can be performed using techniques like IR spectroscopy, elemental analysis, or X-ray crystallography.
// Nodes Start [label="Metal Salt + Diamine\nin Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mixing and Stirring\n(1-4 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Vacuum Filtration", fillcolor="#FFFFFF", fontcolor="#202124"]; Washing [label="Wash with\nSolvent & Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Drying [label="Drying under\nVacuum", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="[M(Diamine)X₂]\nComplex", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Mixing [color="#5F6368"]; Mixing -> Filtration [color="#5F6368"]; Filtration -> Washing [color="#5F6368"]; Washing -> Drying [color="#5F6368"]; Drying -> End [color="#5F6368"]; } Caption: Generalized experimental workflow for metal complex synthesis.
Representative Catalytic Reaction: Olefin Aziridination
N'-Ethyl-N,N-dimethylethylenediamine (an isomer of DMEE) has been used as a catalyst for olefin aziridination. A potential catalytic cycle, representative of processes where these ligands are used, involves the coordination of reactants to a metal center, followed by product formation and catalyst regeneration.
// Nodes Catalyst [label="[M]-Diamine\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Coordination\nwith Olefin", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Reaction with\nNitrene Source", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Product Release\n(Aziridine)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Catalyst -> Step1 [label="+ Olefin", color="#EA4335"]; Step1 -> Step2 [label="+ [N]", color="#FBBC05"]; Step2 -> Step3 [label="- Product", color="#34A853"]; Step3 -> Catalyst [label="Regeneration", color="#5F6368"]; } Caption: A potential catalytic cycle involving a diamine ligand.
Conclusion
N,N-Dimethyl-N'-ethylethylenediamine (DMEE) is a versatile, asymmetrically substituted diamine whose properties are intermediate between the more sterically hindered N,N,N',N'-Tetramethylethylenediamine (TMEDA) and the less substituted N,N-Dimethylethylenediamine (DMEDA).
-
For applications requiring strong chelation and stabilization of highly reactive species like organolithiums, the symmetric, tertiary diamine TMEDA is often the superior choice.[4]
-
When minimal steric hindrance and higher polarity are needed, DMEDA or the parent Ethylenediamine are more suitable.[1]
-
DMEE offers a unique balance of properties. Its combination of one secondary and one tertiary amine, along with intermediate steric bulk from its methyl and ethyl groups, makes it an excellent candidate for applications where the electronic and steric environment at a metal center needs to be carefully modulated, such as in asymmetric catalysis or as a specialized intermediate in pharmaceutical synthesis.[1]
The selection among these compounds should be guided by the specific requirements of the reaction, including steric tolerance, desired basicity, solvent compatibility, and the nature of the metal center or substrate involved.
References
- 1. N,N-Dimethyl-N'-ethylethylenediamine | 123-83-1 | Benchchem [benchchem.com]
- 2. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Benchchem [benchchem.com]
- 3. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 4. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 5. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 6. N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE | 123-83-1 [chemicalbook.com]
- 7. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 8. N,N-二甲基乙二胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts [mdpi.com]
- 12. N,N-Dimethyl Ethylenediamine Manufacturers [shreeganeshchemical.com]
- 13. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dimethyl-N'-ethylethylenediamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. N,N-Dimethyl-N'-ethylethylenediamine, a flammable and corrosive amine, necessitates a stringent disposal protocol. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal process, equipping oneself with the appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) are mandatory.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[1][2]
-
Lab Coat: A flame-retardant lab coat is required to protect against splashes.
-
Respiratory Protection: When working outside a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is essential.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm and further contamination.
Spill Response Steps:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation. Remove all sources of ignition.[1][2]
-
Containment: For liquid spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][2][3] Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully gather the absorbed material and any contaminated debris into a designated, clearly labeled, and sealable hazardous waste container.[1][2][3] Use non-sparking tools for collection.[2][4]
-
Decontamination: The spill area can be decontaminated using a 5% solution of acetic acid, followed by a rinse with very hot water.[1] All cleaning materials must also be collected and disposed of as hazardous waste.[3]
Disposal Procedure
The disposal of N,N-Dimethyl-N'-ethylethylenediamine must be handled as hazardous waste, in full compliance with all federal, state, and local regulations.[1]
-
Containerization:
-
Primary Container: Collect waste N,N-Dimethyl-N'-ethylethylenediamine in a dedicated, chemically resistant container (e.g., a high-density polyethylene or glass bottle) that is in good condition with a secure, leak-proof lid.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N,N-Dimethyl-N'-ethylethylenediamine," and the appropriate hazard pictograms (e.g., corrosive, flammable).[3]
-
-
Storage:
-
Final Disposal:
Prohibited Disposal Methods:
-
DO NOT pour N,N-Dimethyl-N'-ethylethylenediamine down the drain.[3][4]
-
DO NOT dispose of it in regular trash.[3]
-
DO NOT allow it to evaporate in a fume hood as a means of disposal.[3]
Hazard and Handling Summary
The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of N,N-Dimethyl-N'-ethylethylenediamine.
| Property | Value | Source(s) |
| Chemical Formula | C4H12N2 | [1] |
| CAS Number | 110-70-3 | [1] |
| Physical State | Liquid | [6] |
| Hazards | Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314). | [1] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2). | [2][5] |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up. Keep container tightly closed. | [1] |
| Disposal | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations. | [1][5] |
Disposal Workflow
The logical flow for the proper disposal of N,N-Dimethyl-N'-ethylethylenediamine is illustrated in the diagram below.
Caption: Disposal workflow for N,N-Dimethyl-N'-ethylethylenediamine.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
